(S)-BMS-378806
Description
Properties
CAS No. |
357263-14-0 |
|---|---|
Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[(2S)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m0/s1 |
InChI Key |
OKGPFTLYBPQBIX-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS No. |
357263-14-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 378806; BMS-378806; BMS378806 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Target of (S)-BMS-378806: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806, also known as BMS-806, is a small molecule inhibitor that represents a significant advancement in the development of antiretroviral therapies.[1][2][3] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][4]
Primary Target: HIV-1 Envelope Glycoprotein (B1211001) gp120
The principal molecular target of this compound is the HIV-1 envelope glycoprotein gp120.[1][4][5] This protein is a critical component of the viral envelope spike, which is a trimer of gp120/gp41 heterodimers. The gp120 protein is responsible for the initial attachment of the virus to the host cell by binding to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][4]
This compound is a selective inhibitor, demonstrating potent activity against a wide range of HIV-1 laboratory and clinical isolates, including those that utilize the CCR5 (R5) or CXCR4 (X4) co-receptors.[1][4] Notably, it is inactive against HIV-2 and other viruses, highlighting its specificity for the HIV-1 gp120 protein.[1][4]
Mechanism of Action: Inhibition of Viral Entry
This compound functions as an HIV-1 attachment inhibitor.[5][6] Its mechanism of action involves binding directly to the gp120 protein and competitively inhibiting its interaction with the host cell's CD4 receptor.[3][4][5] This blockade of the gp120-CD4 binding is the crucial first step in preventing the virus from entering the host cell.[1]
By binding to a specific region within the CD4 binding pocket of gp120, this compound induces or stabilizes a conformation of the envelope glycoprotein that is unfavorable for CD4 receptor engagement.[5][7][8] This prevents the subsequent conformational changes in gp120 and the gp41 subunit that are necessary for viral fusion with the host cell membrane.[8] The binding stoichiometry of this compound to gp120 is approximately 1:1.[3][5][7][9]
The following diagram illustrates the HIV-1 entry pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various HIV-1 strains and its binding affinity for the gp120 protein.
Table 1: Antiviral Activity of this compound against Laboratory Strains of HIV-1
| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |
| TLAV | X4/R5 | 0.9 ± 0.3 |
| JRFL | R5 | 1.5 ± 0.6 |
| LAI | X4 | 2.7 ± 1.6 |
| SF-162 | R5 | 3.5 ± 0.8 |
| NL4-3 | X4 | 4.0 ± 2.3 |
| Bal | R5 | 8.4 ± 1.8 |
| Bal | R5 | 15.5 ± 6.8 |
| A0-18 | X4 | 23.6 ± 5.8 |
| SF-2 | X4 | 26.5 ± 3.5 |
| IIIB | X4 | 39.4 ± 9.6 |
| 89.6 | X4/R5 | 75.8 ± 42.1 |
| MN | X4 | 743 ± 149 |
| Data from reference[4] |
Table 2: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value (nM) | Method |
| IC50 (gp120/CD4 binding) | ~100 | ELISA |
| Ki | 24.9 ± 0.8 | SPA-based competition assay |
| Kd | 21.1 | Scintillation Proximity Assay (SPA) |
| Data from references[4][5][10] |
The compound exhibits no significant cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 225 µM in various cell lines.[4][11]
Experimental Protocols
The identification and characterization of this compound's target and mechanism of action involved several key experimental protocols.
gp120-CD4 Binding ELISA
This assay quantifies the ability of a compound to inhibit the binding of soluble CD4 (sCD4) to recombinant gp120.
-
Protocol Outline:
-
Microtiter plates are coated with recombinant gp120 protein.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serial dilutions of this compound are pre-incubated with gp120.
-
Biotinylated sCD4 is added to the wells.
-
After incubation, plates are washed, and streptavidin-horseradish peroxidase (HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured to determine the extent of sCD4 binding.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of sCD4 binding.
-
Radioligand Binding Assays (Scintillation Proximity Assay - SPA)
These assays directly measure the binding of radiolabeled this compound to gp120 to determine binding affinity (Kd) and inhibition constants (Ki).
-
Protocol Outline for Kd Determination:
-
Recombinant gp120 is coupled to SPA beads.
-
Increasing concentrations of [3H]BMS-378806 are added to the gp120-coupled beads.
-
As [3H]BMS-378806 binds to gp120, it comes into close proximity with the scintillant in the beads, generating a light signal.
-
The signal is measured, and saturation binding analysis is used to calculate the Kd.
-
-
Protocol Outline for Ki Determination:
-
gp120-coupled SPA beads are incubated with a fixed concentration of [3H]BMS-378806.
-
Increasing concentrations of unlabeled this compound or sCD4 are added as competitors.
-
The displacement of [3H]BMS-378806 is measured by the decrease in the scintillation signal.
-
The Ki value is calculated from the IC50 of the competition curve.
-
Antiviral Activity Assays
These cell-based assays determine the efficacy of this compound in inhibiting HIV-1 replication.
-
Protocol Outline:
-
Target cells (e.g., MT-2 cells, PM1 cells, or peripheral blood mononuclear cells) are infected with a known amount of an HIV-1 strain.
-
The infected cells are then cultured in the presence of serial dilutions of this compound.
-
After a period of incubation (typically 4-7 days), the viral replication is quantified.
-
Quantification can be done by measuring the activity of reverse transcriptase (RT) in the culture supernatant or by quantifying the amount of the viral p24 antigen using an ELISA.
-
The EC50 value is determined as the concentration of the compound that inhibits viral replication by 50%.
-
Conclusion
This compound is a highly specific and potent inhibitor of HIV-1 entry. Its well-defined target, the viral envelope glycoprotein gp120, and its mechanism of action, the inhibition of CD4 binding, make it a valuable tool for HIV research and a promising candidate for antiretroviral therapy. The experimental protocols detailed herein provide a robust framework for the evaluation of this and other HIV-1 entry inhibitors.
References
- 1. New Entry Inhibitor in Development [natap.org]
- 2. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. apexbt.com [apexbt.com]
BMS-378806: A Technical Overview of its Discovery, Mechanism, and Development as an HIV-1 Entry Inhibitor
Introduction
BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that represented a novel class of antiretroviral drugs targeting viral entry.[1][2] It was discovered and developed by Bristol-Myers Squibb.[3] This compound specifically inhibits the attachment of the virus to host cells by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the cellular CD4 receptor, the first step in the HIV-1 infection process.[1][2][4] The development of BMS-378806 provided a crucial proof-of-concept for small molecules as effective HIV-1 attachment inhibitors, paving the way for next-generation compounds with improved clinical profiles.[2]
Discovery and Optimization
The discovery of BMS-378806 began with a whole-cell infection screen against HIV-1JRFL, which identified an indole (B1671886) analog with an initial 50% effective concentration (EC50) of 0.2 μM.[1] This initial hit underwent extensive structural optimization to enhance its potency, specificity, and pharmacokinetic properties.[1][5]
This process led to the development of a 4-fluoro derivative with significantly improved potency.[3] However, this compound suffered from poor bioavailability when administered as an aqueous suspension, suggesting dissolution-limited absorption.[3] Further refinement resulted in the synthesis of BMS-378806, a 4-methoxy-7-azaindole derivative.[1] This modification improved its pharmaceutical properties, such as aqueous solubility (≈200 μg/ml at pH 8.4), while maintaining the potent anti-HIV-1 activity.[1][3]
Mechanism of Action
BMS-378806 is a highly specific HIV-1 entry inhibitor.[1] Its mechanism of action is centered on the disruption of the initial binding event between the virus and the host cell.
-
Target Binding : Mechanism of action studies have conclusively shown that BMS-378806 binds directly to the viral envelope glycoprotein gp120.[1][2][6] It does not bind to the cellular CD4 receptor.[1] The binding stoichiometry is approximately 1:1.[2][7]
-
Inhibition of CD4 Interaction : By binding to gp120, BMS-378806 competitively inhibits the attachment of gp120 to the CD4 receptor on host T-cells.[1][7][8] This was confirmed in ELISA assays where BMS-378806 inhibited gp120/CD4 binding with a 50% inhibitory concentration (IC50) of approximately 100 nM.[1]
-
Allosteric Inhibition of Conformational Changes : Beyond simply blocking the binding site, BMS-378806 and its analogues are understood to stabilize the prefusion, or "state-1," conformation of the Env trimer.[9][10] This prevents the CD4-induced conformational changes in gp120 and gp41 that are necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and the fusion of viral and cellular membranes.[6][9][10][11]
-
Specificity : The compound is highly selective for HIV-1 and shows no significant activity against HIV-2, Simian Immunodeficiency Virus (SIV), or a range of other viruses.[1][6][7] Furthermore, it is not an effective inhibitor of other key HIV enzymes such as reverse transcriptase, protease, or integrase.[1][7]
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of BMS-378806
| Parameter | Virus Type | Value | Reference |
| Median EC50 | 11 HIV-1 Laboratory Strains | 12 nM (range: 0.9–743 nM) | [1] |
| Median EC50 | 53 HIV-1 Subtype B Isolates | 0.04 µM (40 nM) | [1][2] |
| EC50 Range | R5, X4, and R5/X4 tropic viruses | 0.85 - 26.5 nM | [7] |
| IC50 | gp120/CD4 Binding (ELISA) | ~100 nM | [1][7] |
| CC50 (Cytotoxicity) | 14 different cell lines | >225 µM | [1][2][7] |
Table 2: Preclinical Pharmacokinetics of BMS-378806
| Species | Route | Dose | Oral Bioavailability (%) | t1/2 (h) | Reference |
| Rat | IV | 1 mg/kg | - | 0.3 - 1.2 | [1][4] |
| Oral | 5 mg/kg | 19 - 24% | 2.1 | [1][4] | |
| Dog | IV | 0.67 mg/kg | - | 0.3 - 1.2 | [1][4] |
| Oral | 3.4 mg/kg | 77% | - | [1][4] | |
| Monkey | IV | 0.67 mg/kg | - | 0.3 - 1.2 | [1][4] |
| Oral | 3.4 mg/kg | 19 - 24% | 6.5 | [1][4] |
Table 3: Key Resistance Mutations in gp120
| Mutation | Location/Significance | Reference |
| M426L | In or near the CD4 binding pocket | [1][11] |
| M475I | In or near the CD4 binding pocket | [1] |
| M434I/V | Key role in resistance development | [1] |
Experimental Protocols
Detailed methodologies were crucial for characterizing the activity and mechanism of BMS-378806.
gp120/CD4 ELISA Binding Assay
This assay was used to quantify the inhibitory effect of BMS-378806 on the interaction between gp120 and CD4.[1]
-
Plate Coating : ELISA plates were coated with a specific antibody to capture the gp120 protein.
-
gp120 Capture : Recombinant gp120 protein (e.g., from HIV-1JRFL) was added and allowed to bind to the antibody-coated plate.
-
Inhibitor Incubation : Serial dilutions of BMS-378806 were added to the wells, followed by the addition of soluble CD4 (sCD4).
-
Detection : The amount of bound sCD4 was detected using an anti-human IgG antibody conjugated to a peroxidase enzyme, which generates a colorimetric signal.
-
Analysis : The IC50 value was calculated, representing the concentration of BMS-378806 required to inhibit 50% of the gp120-sCD4 binding.[1]
Time-of-Addition Study
This experiment pinpointed the stage of the HIV-1 lifecycle targeted by the inhibitor.
-
Cell Infection : Target cells were infected with HIV-1.
-
Staggered Compound Addition : BMS-378806 was added to different culture wells at various time points before and after the initial infection.
-
Quantification of Inhibition : Viral replication was measured (e.g., by reverse transcriptase activity) after a set incubation period.
-
Result Interpretation : Potent inhibition was observed only when the compound was added early in the infection process (within 30 minutes), confirming that it acts at the viral entry stage.[1]
Selection of Drug-Resistant Variants
This protocol was used to identify mutations conferring resistance and to confirm the drug's target.
-
Virus Culture : HIV-1 strains (e.g., HIV-1NL4-3) were cultured in the presence of BMS-378806, starting at a concentration twice the EC50.[1]
-
Dose Escalation : As the virus replicated, the concentration of BMS-378806 was gradually increased in subsequent passages.
-
Monitoring and Sequencing : Supernatants were collected at various passages to assess drug susceptibility. The envelope (gp120) gene from resistant viral variants was sequenced to identify mutations.[1]
-
Confirmation : The identified mutations were engineered into a wild-type virus to confirm their role in conferring resistance.[1]
Resistance and Structure-Activity Relationship
Passaging HIV-1 in the presence of BMS-378806 led to the selection of resistant variants.[1] Genetic sequencing revealed that resistance was conferred by specific amino acid substitutions in the gp120 protein, particularly M426L, M475I, and M434I.[1] The location of these mutations within or near the CD4 binding pocket provided strong evidence that this region is the target of BMS-378806.[1][12] The development of resistance highlighted the need for combination therapy and guided the design of next-generation inhibitors.
Structure-activity relationship (SAR) studies were integral to the optimization of the initial indole hit.[13][14] Key findings from these studies included:
-
The configuration of the methyl group on the piperazine (B1678402) moiety is critical for activity.[13]
-
Small, electron-donating groups at the C-4 position of the azaindole ring, such as a methoxy (B1213986) group, enhanced antiviral activity.[13]
-
Bulky substitutions around the azaindole ring diminished activity, likely due to steric hindrance in the binding pocket.[13]
Clinical Development and Legacy
BMS-378806 displayed many favorable pharmacological characteristics, including good oral bioavailability in animal models and a clean initial safety profile.[1][2] However, during Phase I clinical trials in healthy adults, the plasma concentrations achieved were below the target required for efficacy studies, and further development of BMS-378806 was discontinued.[5]
Despite not reaching advanced clinical stages, the research and development of BMS-378806 were highly influential. It validated the gp120-CD4 interaction as a viable target for small molecule inhibitors.[2] The knowledge gained from this program directly led to the discovery of BMS-626529 (temsavir), a more potent analogue.[9] Temsavir is the active form of the prodrug fostemsavir (B1673582) (BMS-663068), which was approved by the FDA in 2020 for treating heavily treatment-experienced adults with multi-drug resistant HIV-1 infection.[5]
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the (S)-BMS-378806 Binding Site on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site of the novel small molecule inhibitor, (S)-BMS-378806, on the HIV-1 envelope glycoprotein (B1211001) gp120. By elucidating the mechanism of action, key molecular interactions, and resistance pathways, this document serves as a critical resource for ongoing research and development of next-generation HIV-1 entry inhibitors.
Mechanism of Action: Arresting the Viral Entry
This compound is a potent HIV-1 entry inhibitor that functions by directly targeting the viral envelope glycoprotein gp120.[1][2][3] Its primary mechanism of action involves binding to a specific pocket on gp120, which in turn competitively inhibits the interaction between gp120 and the host cell's primary receptor, CD4.[1][3][4] This blockade of the gp120-CD4 binding is a critical first step in preventing the conformational changes in the envelope glycoprotein complex necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.[2][5]
The binding of this compound is characterized by a 1:1 stoichiometric ratio with the gp120 monomer.[4] This interaction effectively locks the gp120 protein in a conformation that is unfavorable for CD4 receptor engagement, thereby halting the viral entry cascade at its inception.
The Binding Site: A Closer Look at the Molecular Interface
The binding pocket for this compound on gp120 is a highly conserved region, making it an attractive target for antiviral therapy. Mutagenesis and structural studies have identified several key amino acid residues that are critical for the binding of this compound and are implicated in the development of drug resistance.
Key Amino Acid Residues in the this compound Binding Site:
| Residue | Location/Function | Reference |
| M426 | Situated within the CD4 binding pocket. The M426L substitution significantly reduces susceptibility to the inhibitor. | [1] |
| M475 | Also located in the CD4 binding pocket. The M475I substitution confers resistance to BMS-378806. | [1] |
| W112 | Changes in this residue result in viruses with increased IC50 values for BMS-378806. | [1] |
| T257 | Alterations at this position affect drug sensitivity. | [1] |
| S375 | Mutations in this residue are associated with resistance. | [1] |
| F382 | Changes to this residue lead to decreased inhibitor efficacy. | [1] |
These residues are clustered within a hydrophobic pocket on gp120, often referred to as the "Phe 43 cavity," which is a known hot-spot for small-molecule inhibitor binding.[5][6] The interaction of this compound within this cavity stabilizes the pre-fusion state of the envelope glycoprotein, preventing the necessary conformational rearrangements for viral entry.
Quantitative Binding and Antiviral Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against a broad range of HIV-1 isolates.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Coreceptor Usage | EC50 (nM) |
| NL4-3 | X4 | 1.9 |
| LAI | X4 | 2.7 |
| JR-CSF | R5 | 4.2 |
| Median of 11 strains | R5, X4, R5/X4 | 12 (Range: 0.9–743) |
Data compiled from multiple sources.[1]
Table 2: Binding Affinity and Inhibitory Constants of this compound
| Parameter | Value (nM) | Method | HIV-1 Strain/Protein |
| IC50 (gp120/CD4 binding) | ≈100 | ELISA | JR-FL gp120 |
| Kd | 21 | Direct Binding Assay | JR-FL gp120 |
| Ki | 24.9 ± 0.8 | SPA-based Competition Assay | JR-FL gp120 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity relies on a suite of specialized biochemical and virological assays.
gp120-CD4 Binding Inhibition ELISA
This enzyme-linked immunosorbent assay (ELISA) is a primary method for quantifying the ability of this compound to block the interaction between gp120 and CD4.
Methodology:
-
Coating: 96-well microtiter plates are coated with soluble CD4 (sCD4).
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Incubation: A mixture of recombinant gp120 and varying concentrations of this compound is added to the wells.
-
Washing: Unbound gp120 and inhibitor are washed away.
-
Detection: The amount of bound gp120 is detected using a specific anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Quantification: The absorbance is read using a plate reader, and the IC50 value is calculated.
Radiolabeled Ligand Binding Assay
This assay directly measures the binding affinity of this compound to gp120 using a radiolabeled form of the compound (e.g., [3H]BMS-378806).
Methodology:
-
Incubation: A constant concentration of radiolabeled this compound is incubated with varying concentrations of recombinant gp120.
-
Separation: The gp120-bound radioligand is separated from the free radioligand, often using gel filtration columns.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) is determined by analyzing the binding data, for example, through Scatchard analysis.
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and the appropriate coreceptor.
Methodology:
-
Cell Lines: Two cell lines are used: "effector" cells expressing the HIV-1 Env protein and "target" cells expressing CD4 and a coreceptor (CCR5 or CXCR4). The target cells often contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a viral promoter.
-
Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.
-
Fusion: If fusion occurs, the viral Tat protein from the effector cells enters the target cells and activates the reporter gene.
-
Measurement: The expression of the reporter gene is quantified (e.g., by measuring light output for luciferase).
-
Analysis: The EC50 value, representing the concentration of the inhibitor that reduces cell fusion by 50%, is calculated.
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, a typical experimental workflow, and the molecular architecture of the this compound binding site.
Figure 1. HIV-1 entry pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for a gp120-CD4 binding inhibition ELISA.
Figure 3. Key amino acid residues in the this compound binding site on gp120.
References
- 1. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of (S)-BMS-378806
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs that act as attachment inhibitors, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to gp120, this compound prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral lifecycle. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro antiviral activity, cytotoxicity, and pharmacokinetic profile in preclinical species. Detailed methodologies for key experimental assays and visual representations of the relevant biological pathways and experimental workflows are also presented to facilitate a deeper understanding of this compound for research and drug development purposes.
Mechanism of Action
This compound exerts its antiviral effect by directly binding to the HIV-1 envelope glycoprotein gp120. This binding event sterically hinders the interaction between gp120 and the CD4 receptor on the surface of host immune cells, such as T-helper cells and macrophages. The inhibition of the gp120-CD4 binding is the primary mechanism by which this compound prevents viral attachment and subsequent entry into the host cell.[1] This mode of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase.
The binding of this compound to gp120 is competitive with CD4, and studies have shown that it binds with a similar affinity to that of soluble CD4 (sCD4).[1] The binding site has been mapped to a pocket within gp120 that is crucial for the conformational changes required for CD4 binding. By occupying this site, this compound stabilizes gp120 in a conformation that is unable to engage the CD4 receptor effectively.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its in vitro antiviral activity, cytotoxicity, and pharmacokinetic parameters in various preclinical species.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Virus Strain | Reference |
| Antiviral Activity | |||
| Median EC₅₀ (HIV-1 B subtype) | 0.04 µM | Laboratory and clinical isolates | [1] |
| Median EC₅₀ (11 HIV-1 lab strains) | 12 nM (range: 0.9–743 nM) | R5, X4, and R5/X4 strains | [1] |
| EC₅₀ (HIV-1 JRFL) | 0.2 µM (initial hit) | HeLa cells | [1] |
| EC₅₀ (HIV-1 JRFL in HeLa CD4+ CCR5+ cells) | ~5 nM | HIV-1 JRFL pseudotyped virions | [1] |
| EC₅₀ (CCR5-tropic virus in U87-CD4 cells) | 1.9 nM | ADA-Renilla luciferase reporter virus | [1] |
| EC₅₀ (CCR3-tropic virus in U87-CD4 cells) | 3.7 nM | ADA-Renilla luciferase reporter virus | [1] |
| Binding Affinity/Inhibition | |||
| IC₅₀ (gp120/CD4 binding) | ≈100 nM | ELISA with HIV-1 JRFL envelope | [1][2] |
| Cytotoxicity | |||
| CC₅₀ | >225 µM | 14 different cell lines | [1][2] |
| CC₅₀ (initial hit) | 226 µM | HeLa cells | [1] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Rat | Dog | Monkey | Reference |
| IV Dose (mg/kg) | 1 | 0.67 | 0.67 | [1] |
| Oral Dose (mg/kg) | 5 | 3.4 | 3.4 | [1] |
| Oral Bioavailability (%) | 19 | 77 | 24 | [1][3] |
| Oral Cmax (µM) | 0.22 | 7.4 | 0.51 | [1] |
| Oral AUC₀-∞ (µM·h) | 1.3 | 19 | 3.2 | [1] |
| Total Body Clearance | Intermediate | Low | Low | [3] |
| Steady-State Volume of Distribution (L/kg) | 0.4 - 0.6 | 0.4 - 0.6 | 0.4 - 0.6 | [3] |
| IV Half-life (h) | 0.3 - 1.2 | 0.3 - 1.2 | 0.3 - 1.2 | [3] |
| Oral Apparent Terminal Half-life (h) | 2.1 | - | 6.5 | [3] |
| Protein Binding (%) | 44 - 73 | 44 - 73 | 44 - 73 | [3] |
| Brain/Plasma AUC Ratio (in rats) | 0.06 | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the pharmacological properties of this compound.
HIV-1 gp120-CD4 Binding Inhibition ELISA
This assay quantifies the ability of this compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor in a cell-free system.
Materials:
-
96-well ELISA plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
This compound
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Primary antibody: Anti-gp120 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with sCD4 at a concentration of 100 ng/well in PBS and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with a 3% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Compound and gp120 Incubation: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of this compound for 1 hour at 37°C.
-
Binding Reaction: Transfer the gp120/compound mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Primary Antibody: Add a primary antibody against gp120 to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Cell-Based HIV-1 Entry Assay (Luciferase Reporter)
This assay measures the inhibition of viral entry into host cells using a recombinant HIV-1 that expresses a luciferase reporter gene upon successful infection.
Materials:
-
HeLa or 293T cells engineered to express CD4 and a co-receptor (e.g., CCR5 or CXCR4)
-
Recombinant HIV-1 pseudotyped with an envelope of interest and carrying a luciferase reporter gene
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.
-
Infection: Add the luciferase reporter HIV-1 to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer. The EC₅₀ value is determined from the inhibition curve.
Scintillation Proximity Assay (SPA) for Binding Affinity
SPA is a homogeneous binding assay that can be used to determine the binding affinity (Kd) and inhibition constant (Ki) of this compound to gp120.
Materials:
-
SPA beads (e.g., wheat germ agglutinin-coated)
-
Recombinant gp120
-
Radiolabeled [³H]-(S)-BMS-378806
-
Unlabeled this compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Bead-Protein Coupling: Incubate SPA beads with gp120 to allow for immobilization of the protein on the bead surface.
-
Binding Reaction: In a microplate, combine the gp120-coated beads, a fixed concentration of [³H]-(S)-BMS-378806, and varying concentrations of unlabeled this compound (for competition assay).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the scintillation counts using a microplate scintillation counter. Only radioligand bound to the gp120 on the beads will be in close enough proximity to excite the scintillant within the beads and generate a signal.
-
Data Analysis: The Kd and Ki values are calculated from saturation and competition binding curves, respectively.
Conclusion
This compound is a potent and selective small molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein gp120 and prevents its interaction with the cellular CD4 receptor.[1] It exhibits favorable in vitro antiviral activity against a range of HIV-1 strains and demonstrates a good safety profile in preclinical studies, with low cytotoxicity.[1][2] The pharmacokinetic properties of this compound have been characterized in several animal models, showing variable oral bioavailability.[1][3] The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-HIV-1 therapies targeting viral entry. Further optimization of this chemical scaffold has led to the development of analogues with improved pharmacokinetic profiles that have advanced into clinical development.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Profile of (S)-BMS-378806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] It represents a class of antiretroviral drugs known as attachment inhibitors, which function by blocking the initial interaction between the virus and the host cell.[1][2] This document provides a comprehensive overview of the antiviral spectrum of activity of this compound, detailing its potency against various HIV-1 strains and its selectivity. Furthermore, it outlines the key experimental protocols used to characterize its antiviral properties and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It binds to a pocket on gp120, thereby preventing the glycoprotein from attaching to the primary host cell receptor, CD4.[1][2] This inhibition of the gp120-CD4 interaction is the critical first step in the viral entry cascade, and its blockade effectively neutralizes the virus before it can fuse with the host cell membrane.[1] This targeted action ensures high specificity for HIV-1.[1][3]
Antiviral Spectrum of Activity
The antiviral activity of this compound is potent and highly specific to HIV-1. It demonstrates broad activity against various HIV-1 subtypes, including laboratory-adapted strains and clinical isolates.
Activity Against HIV-1
This compound has been shown to be effective against a wide range of HIV-1 isolates, encompassing different co-receptor tropisms (R5, X4, and dual/mixed R5/X4) and subtypes.[1]
Table 1: In Vitro Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |
| LAI | X4 | 2.7 ± 1.6 |
| NL4-3 | X4 | 2.94 ± 2.01 |
| SF-2 | X4 | 26.5 ± 3.5 |
| BaL | R5 | 15.5 ± 6.8 |
| SF-162 | R5 | 3.46 ± 0.81 |
| JR-FL | R5 | 1.47 ± 0.63 |
| IIIB | X4 | 0.9 ± 0.3 |
| RF | X4 | 1.5 ± 0.6 |
| MN | X4 | 2.7 ± 1.6 |
| UG070 | R5 | 3.5 |
| 92US714 | R5 | 4.2 |
EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Data compiled from multiple sources.[1][4]
Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Subtype B Clinical Isolates
| Isolate Type | Number of Isolates | Median EC50 (µM) | EC50 Range (µM) |
| R5 | 29 | 0.03 | 0.001 - 1.2 |
| X4 | 10 | 0.05 | 0.003 - >10 |
| R5/X4 | 3 | 0.04 | 0.02 - 0.1 |
Data from studies on a panel of HIV-1 subtype B clinical isolates.[1]
Activity Against Other Viruses
A key characteristic of this compound is its high selectivity for HIV-1. Extensive testing has demonstrated a lack of significant antiviral activity against a broad panel of other viruses, highlighting its specific mechanism of action.
Table 3: Antiviral Specificity of this compound
| Virus | Activity |
| Human Immunodeficiency Virus Type 2 (HIV-2) | Inactive |
| Simian Immunodeficiency Virus (SIV) | Inactive |
| Feline Immunodeficiency Virus (FIV) | Inactive |
| Murine Leukemia Virus (MLV) | Inactive |
| Herpes Simplex Virus 1 (HSV-1) | Inactive |
| Herpes Simplex Virus 2 (HSV-2) | Inactive |
| Cytomegalovirus (CMV) | Inactive |
| Influenza A Virus | Inactive |
| Respiratory Syncytial Virus (RSV) | Inactive |
| Hepatitis B Virus (HBV) | Inactive |
| Hepatitis C Virus (HCV) | Inactive |
Based on in vitro testing against a panel of viruses.[1][3]
Resistance
As with other antiretroviral agents, prolonged exposure to this compound can lead to the selection of resistant HIV-1 variants. Resistance mutations are primarily located in the gp120 protein, often within or near the CD4 binding site. Common mutations associated with reduced susceptibility to this compound include M426L, M434I, and M475I.
Experimental Protocols
The characterization of the antiviral activity of this compound relies on a suite of specialized in vitro assays. The following are detailed methodologies for key experiments.
Single-Cycle Infectivity Assay
This assay measures the ability of the virus to complete a single round of infection in the presence of the inhibitor.
Objective: To determine the concentration of this compound required to inhibit 50% of viral infection (EC50).
Materials:
-
HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
-
Pseudotyped HIV-1 virions (env-deleted) carrying a reporter gene and pseudotyped with an HIV-1 envelope protein.
-
This compound stock solution.
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter enzyme.
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Plating: Seed the reporter HeLa cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment and Infection: Add the diluted compound to the cells. Immediately after, add the pseudotyped HIV-1 virions to each well. Include control wells with no virus and virus with no compound.
-
Incubation: Incubate the plate for 48-72 hours to allow for viral entry, integration, and reporter gene expression.
-
Cell Lysis: Aspirate the medium and lyse the cells using the appropriate lysis buffer.
-
Reporter Gene Assay: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to the cell lysate.
-
Data Acquisition: Measure the reporter signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of viral infection for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.
Objective: To quantify the inhibition of HIV-1 Env-mediated membrane fusion.
Materials:
-
Effector cells: A cell line (e.g., CHO or 293T) engineered to express the HIV-1 gp160 envelope glycoprotein.
-
Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and an HIV-1 LTR-driven reporter gene.
-
This compound stock solution.
-
Cell culture medium and reagents.
-
Lysis buffer and reporter gene substrate.
-
Plate reader.
Procedure:
-
Cell Plating: Plate the target cells in a 96-well plate and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Co-cultivation: Add the diluted compound to the target cells. Subsequently, add the effector cells to the wells to initiate co-cultivation.
-
Incubation: Incubate the co-culture for 6-8 hours to allow for cell-cell fusion and activation of the reporter gene in the target cells.
-
Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay as described in the single-cycle infectivity assay protocol.
-
Data Analysis: Calculate the percent inhibition of fusion and determine the EC50 value.
gp120-CD4 Binding ELISA
This biochemical assay directly measures the ability of this compound to inhibit the binding of recombinant gp120 to immobilized CD4.
Objective: To determine the concentration of this compound that inhibits 50% of the gp120-CD4 interaction (IC50).
Materials:
-
Recombinant soluble CD4 (sCD4).
-
Recombinant HIV-1 gp120.
-
This compound stock solution.
-
ELISA plates.
-
Blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Wash buffer (e.g., PBS with Tween-20).
-
Anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Enzyme substrate (e.g., TMB).
-
Stop solution.
-
ELISA plate reader.
Procedure:
-
Coating: Coat the wells of an ELISA plate with sCD4 and incubate to allow for binding.
-
Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer.
-
Inhibition Reaction: In a separate plate, pre-incubate a fixed concentration of gp120 with serial dilutions of this compound.
-
Binding: Transfer the gp120-compound mixtures to the sCD4-coated plate and incubate to allow for binding.
-
Washing: Wash the plate to remove unbound gp120 and compound.
-
Detection: Add the enzyme-conjugated anti-gp120 antibody and incubate.
-
Substrate Reaction: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the percent inhibition of binding and determine the IC50 value.
Visualizations
Mechanism of Action of this compound
References
An In-depth Technical Guide on the Effect of (S)-BMS-378806 on HIV-1 Envelope Conformation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: (S)-BMS-378806 is a small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2] It represents a class of antiretroviral drugs known as attachment inhibitors, which function by binding directly to the viral envelope glycoprotein (B1211001) (Env) subunit gp120.[2][3] This guide elucidates the molecular mechanism of this compound, focusing on its profound impact on the conformational dynamics of the HIV-1 Env trimer, the sole antigen on the virion surface and the primary target for neutralizing antibodies.[4][5]
Mechanism of Action: Stabilizing the Ground State
The HIV-1 Env trimer is a highly dynamic molecular machine that transitions through several conformational states to mediate viral entry.[4][6] The process begins with the Env trimer in a pre-triggered, closed conformation (State 1).[7][8] Upon binding to the host cell's CD4 receptor, Env undergoes significant structural rearrangements, transitioning to an open, CD4-bound state that exposes the binding site for a coreceptor (CCR5 or CXCR4).[4][9][10] This sequence of events culminates in the insertion of the gp41 fusion peptide into the host cell membrane, leading to membrane fusion.[9][11]
This compound, also known as BMS-806, exerts its antiviral effect by interrupting this conformational cascade.[1] It binds to a hydrophobic pocket within the gp120 subunit, adjacent to the CD4 binding site.[9][12] This binding event allosterically stabilizes the Env trimer in the initial, closed "State-1" conformation.[7][8] By locking Env in this pre-fusion state, BMS-378806 achieves a dual inhibitory effect:
-
Direct Inhibition of CD4 Attachment: By binding to gp120, BMS-378806 directly interferes with the interaction between gp120 and the CD4 receptor.[2] Studies have shown that the binding of BMS-378806 and CD4 to gp120 are mutually exclusive.[13]
-
Blockade of Post-Attachment Conformational Changes: Even if CD4 binding were to occur, BMS-378806 prevents the subsequent conformational changes necessary for viral entry.[1][9] It specifically blocks the CD4-induced exposure of the gp41 N-terminal helical region (HR1), a critical step for the formation of the six-helix bundle that drives membrane fusion.[1][9]
The diagram below illustrates the HIV-1 entry pathway and the point of intervention for this compound.
Quantitative Data: Antiviral Potency and Binding Affinity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against a range of HIV-1 isolates.
| Parameter | Value | HIV-1 Strain(s) | Assay Type | Reference |
| EC50 (Median) | 0.04 µM (40 nM) | Panel of Subtype B clinical & lab isolates | Cell-based viral replication | [2] |
| IC50 | 1 - 10 nM | HXBc2 (X4), YU2 (R5), ADA (R5) | Single-round viral infection | [1] |
| IC50 | ~100 nM | JR-FL gp120 | gp120-CD4 Binding ELISA | [2] |
| Kd (Dissociation Constant) | ~43 ± 15 nM | YU2 gp120 | Isothermal Titration Calorimetry (ITC) | [1] |
EC50: 50% effective concentration. IC50: 50% inhibitory concentration.
Experimental Protocols & Workflows
The mechanism of this compound has been elucidated using several key experimental techniques.
This assay quantifies the ability of an inhibitor to block the interaction between gp120 and CD4.
-
Principle: Recombinant gp120 is immobilized on an ELISA plate. Soluble CD4 (sCD4) is added along with varying concentrations of the inhibitor. The amount of sCD4 that binds to gp120 is measured using an enzyme-linked secondary antibody, providing a readout of inhibitory activity.
-
Methodology:
-
Coat 96-well ELISA plates with a capture antibody (e.g., anti-His tag).
-
Block non-specific binding sites.
-
Add purified, tagged recombinant gp120 and incubate.
-
Add a pre-incubated mixture of this compound (at various concentrations) and a fixed concentration of biotinylated soluble CD4 (sCD4).
-
Incubate to allow binding competition.
-
Wash wells to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to biotinylated sCD4.
-
Wash wells and add HRP substrate (e.g., TMB).
-
Stop the reaction and measure absorbance at 450 nm. A lower signal indicates greater inhibition of binding.[2][13]
-
References
- 1. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. HIV-1 Envelope Conformation, Allostery, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying Flow Virometry to Study the HIV Envelope Glycoprotein and Differences Across HIV Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
(S)-BMS-378806: A Technical Overview of a Novel HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-BMS-378806, a potent and selective small molecule inhibitor of HIV-1 entry. The document details its physicochemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for researchers in virology and antiviral drug development.
Physicochemical and Pharmacokinetic Properties
This compound is a derivative of 7-azaindole. The quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 357263-14-0[1] |
| Molecular Weight | 406.43 g/mol [1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₂N₄O₄[1][2][3][5] |
| Appearance | Solid Powder[2] |
| Purity | ≥98%[2] |
| Solubility | In DMSO: 50 mg/mL (123.02 mM)[4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[4] |
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is a first-in-class HIV-1 attachment inhibitor that specifically targets the viral envelope glycoprotein (B1211001) gp120.[2][6] Its mechanism of action involves binding to a specific pocket on gp120, which is critical for the interaction with the host cell's CD4 receptor.[2][3][7] This binding event prevents the conformational changes in gp120 that are necessary for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[2][7]
The inhibitory action of this compound is highly specific to HIV-1, with no significant activity observed against other viruses such as HIV-2, SIV, or influenza.[3] The compound has demonstrated potent antiviral activity against a range of HIV-1 strains, including both laboratory-adapted and clinical isolates.
Caption: HIV-1 entry pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The characterization of this compound involves various in vitro assays to determine its potency and specificity. Below are descriptions of key experimental methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of gp120 to soluble CD4.
-
Principle: Recombinant gp120 protein is coated onto the wells of a microtiter plate. Soluble CD4, pre-incubated with varying concentrations of this compound, is then added to the wells. The amount of bound CD4 is quantified using a specific antibody conjugated to an enzyme that produces a colorimetric signal. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.
Viral Infectivity Assays
These assays measure the ability of this compound to inhibit HIV-1 infection of host cells.
-
Principle: Target cells (e.g., TZM-bl cells) are infected with HIV-1 in the presence of serial dilutions of this compound. After a defined incubation period, the level of viral replication is quantified. This can be achieved by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the target cell genome, which is expressed upon successful viral infection and integration. The concentration of the compound that reduces viral infectivity by 50% (EC₅₀) is then determined.
Cytotoxicity Assays
It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of a viral target or general toxicity to the host cells.
-
Principle: Host cells are incubated with a range of concentrations of this compound. Cell viability is then measured using colorimetric assays such as MTT or MTS, which quantify mitochondrial metabolic activity. The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined. A high CC₅₀ value relative to the EC₅₀ value indicates a favorable therapeutic index.[3]
Caption: A generalized experimental workflow for the in vitro characterization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of (S)-BMS-378806: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (S)-BMS-378806 is a discontinued (B1498344) drug candidate. Detailed preclinical toxicology data, including specific No-Observed-Adverse-Effect-Levels (NOAELs) and comprehensive safety pharmacology and genotoxicity results, are not extensively available in the public domain. This guide summarizes the publicly accessible information and provides representative experimental protocols based on industry-standard guidelines to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound is an azaindole derivative that acts as a first-in-class, orally bioavailable, small molecule inhibitor of HIV-1 attachment. Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, which blocks the initial interaction with the host cell's CD4 receptor, a critical step in viral entry.[1][2] Preclinical studies have demonstrated its potent anti-HIV-1 activity. This document provides a technical overview of the available preclinical toxicology data for this compound, supplemented with detailed, representative experimental protocols for key toxicology assessments and visualizations of relevant pathways and workflows.
In Vitro Toxicology
This compound has been evaluated in vitro for its cytotoxic potential against a variety of cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Types | Endpoint | Result | Citation |
| 14 diverse cell types | CC50 (50% cytotoxic concentration) | >225 µM | [1][2] |
These findings indicate a low potential for in vitro cytotoxicity.
In Vivo Toxicology
Repeat-dose toxicity studies have been conducted in rats and dogs to assess the in vivo safety profile of this compound.
Table 2: Repeat-Dose Toxicity Studies of this compound
| Species | Dosage | Duration | Findings | Citation |
| Rat | 100 mg/kg/day | 2 weeks | Well-tolerated | |
| Dog | 90 mg/kg | 10 days | Well-tolerated |
While specific details regarding clinical observations, clinical pathology, and histopathology are not publicly available, the compound was reported to have a "clean safety profile in initial animal toxicology studies."
Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species.
Table 3: Summary of Toxicokinetic Parameters for this compound
| Parameter | Rat | Dog | Monkey | Citation |
| Oral Bioavailability | 19% - 24% | 77% | 19% - 24% | |
| Total Body Clearance | Intermediate | Low | Low | |
| Volume of Distribution (steady-state) | 0.4 - 0.6 L/kg | 0.4 - 0.6 L/kg | 0.4 - 0.6 L/kg | |
| Plasma Protein Binding | Not highly bound (44% - 73%) | Not highly bound (44% - 73%) | Not highly bound (44% - 73%) | |
| Metabolism | Oxidative metabolism via CYP1A2, 2D6, and 3A4 | Not specified | Not specified | |
| Elimination | 30% renal, 70% hepatic | Not specified | Not specified | |
| CNS Penetration | Minimal (brain/plasma AUC ratio = 0.06) | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. The following are representative protocols for key preclinical toxicology studies based on established regulatory guidelines (e.g., OECD, FDA).
Single-Dose Oral Toxicity (Representative Protocol)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of a test article.
-
Species: Sprague-Dawley rats (one sex, typically females).
-
Methodology: A limit test is often performed first. A single animal is dosed at 2000 mg/kg. If the animal survives, two more animals are dosed at the same level. If all three animals survive with no signs of toxicity, the LD50 is considered to be greater than 2000 mg/kg. If mortality or significant toxicity is observed, a full study with multiple dose groups (e.g., 50, 300, and 2000 mg/kg) and more animals per group is conducted.
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity (observed for at least 14 days).
-
Body weight changes.
-
Gross necropsy at the end of the observation period.
-
Repeat-Dose Oral Toxicity (Representative 28-Day Rodent Protocol)
-
Objective: To evaluate the toxicological profile of a test article following repeated oral administration for 28 days.
-
Species: Wistar rats (equal numbers of males and females).
-
Methodology: The test article is administered daily by oral gavage for 28 consecutive days at three dose levels (low, mid, and high) and a vehicle control. A recovery group may be included for the high-dose and control groups, where animals are observed for an additional 14 days after the last dose to assess the reversibility of any findings.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Urinalysis: Conducted during the final week of treatment.
-
Gross Necropsy and Organ Weights: Performed at termination.
-
Histopathology: A comprehensive set of tissues is examined microscopically.
-
Safety Pharmacology - Cardiovascular (Representative Protocol)
-
Objective: To assess the potential effects of the test article on cardiovascular function.
-
Species: Beagle dogs, instrumented with telemetry transmitters.
-
Methodology: Conscious, freely moving animals are administered a single oral dose of the test article at three dose levels and a vehicle control.
-
Parameters Monitored Continuously via Telemetry:
-
Electrocardiogram (ECG) for QT interval and other parameters.
-
Heart rate.
-
Arterial blood pressure.
-
Genotoxicity - Ames Test (Representative Protocol)
-
Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology: The test article is incubated with several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that can grow on a histidine-deficient medium) is counted.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.
Visualizations
Mechanism of Action: HIV-1 Entry Inhibition
The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the viral surface glycoprotein gp120 and preventing its interaction with the CD4 receptor on T-cells.
General Preclinical Toxicology Workflow
The following diagram illustrates a typical workflow for the preclinical toxicological assessment of a small molecule drug candidate.
Logic of Genotoxicity Testing
Genotoxicity testing is a critical component of preclinical safety assessment, typically following a tiered approach.
References
Initial Clinical Trial Results of the HIV-1 Attachment Inhibitor Class Represented by BMS-378806
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial results for the class of small-molecule HIV-1 attachment inhibitors, with a primary focus on the clinical data available for BMS-488043, a close analog of the prototype compound BMS-378806. While BMS-378806 showed promising preclinical activity, its development was succeeded by BMS-488043, which exhibited an improved pharmacokinetic profile and advanced into human clinical trials.[1][2] This document summarizes the mechanism of action, experimental protocols, and quantitative clinical findings for this novel class of antiretroviral agents.
Mechanism of Action: Targeting HIV-1 Entry
BMS-378806 and its analogs are potent and selective inhibitors of HIV-1 entry.[3] They function by binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment to host cells.[3][4] This binding event interferes with the interaction between gp120 and the host cell's CD4 receptor, which is the initial and essential step for HIV-1 to infect immune cells.[3][4] By blocking this attachment, the virus is unable to enter and replicate within the host cell. This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase.[3] The inhibitory activity of this class of compounds is specific to HIV-1, with no significant activity against HIV-2 or other viruses.[3]
Signaling Pathway of HIV-1 Entry Inhibition
The following diagram illustrates the targeted step in the HIV-1 lifecycle.
Preclinical Profile of BMS-378806
BMS-378806 demonstrated potent anti-HIV-1 activity in laboratory settings. It was effective against a range of HIV-1 isolates, including those that use the CCR5 or CXCR4 co-receptors (R5- and X4-tropic viruses).[3] Preclinical studies in animal models indicated good oral bioavailability.[3][5] However, to achieve better pharmacokinetic properties for clinical development in humans, the analog BMS-488043 was advanced.[2]
Initial Clinical Trial of BMS-488043
A key initial clinical study of BMS-488043 was an 8-day monotherapy trial in HIV-1-infected individuals.[4][6] This study provided the first proof-of-concept for this class of oral attachment inhibitors in a clinical setting.[4]
Experimental Protocol
-
Study Design : A randomized, double-blind, placebo-controlled, sequential dose-escalation monotherapy trial.[2]
-
Participants : 30 HIV-1-infected subjects were enrolled.[4][6]
-
Dosing Regimen : Participants were randomly assigned to receive either BMS-488043 or a placebo in a 4:1 ratio. The drug was administered twice daily (every 12 hours) with a high-fat meal for 7 days, with a final dose on the morning of day 8.[4][6]
-
Dose Levels : Two sequential dose panels were evaluated: 800 mg and 1,800 mg.[4][6]
-
Primary Endpoints : The primary endpoints of the study were to assess the antiviral activity, pharmacokinetics, and safety of BMS-488043.[4]
Experimental Workflow
Quantitative Clinical Trial Results
The 8-day monotherapy trial of BMS-488043 yielded significant quantitative data on its antiviral efficacy and pharmacokinetic properties.
Antiviral Activity
The primary measure of antiviral activity was the change in plasma HIV-1 RNA levels from baseline to day 8.
| Treatment Group | Mean Decrease in Plasma HIV-1 RNA (log10 copies/ml) |
| BMS-488043 (800 mg) | 0.72[4][6] |
| BMS-488043 (1,800 mg) | 0.96[4][6] |
| Placebo | 0.02[4][6] |
| Table 1: Antiviral Activity of BMS-488043 in an 8-Day Monotherapy Trial |
The study also found that a lower baseline 50% effective concentration (EC50) for BMS-488043 was predictive of a greater antiviral response.[4][6] Furthermore, the trough concentration of the drug, when adjusted for the baseline EC50, was associated with its antiviral activity.[4][6]
Pharmacokinetics
The pharmacokinetic analysis revealed dose-related, though less than dose-proportional, increases in plasma concentrations of BMS-488043.[4][6]
| Dose Level | Key Pharmacokinetic Observations |
| 800 mg | Dose-related exposure.[4] |
| 1,800 mg | Less than dose-proportional increase in exposure compared to the 800 mg dose.[4] |
| Table 2: Pharmacokinetic Profile of BMS-488043 |
Safety and Tolerability
BMS-488043 was generally reported to be safe and well-tolerated during the 8-day trial.[4][6]
Resistance
During the short course of monotherapy, four subjects developed more than a 10-fold reduction in viral susceptibility to BMS-488043, confirming the direct antiviral mechanism of the drug.[4] Genetic analysis of resistant variants identified mutations in the gp120 coding region, with the M426L substitution being one of the emergent resistance mutations.[1]
Conclusion
The initial clinical trial of BMS-488043, a close analog of BMS-378806, provided crucial proof-of-concept for this novel class of HIV-1 attachment inhibitors. The study demonstrated significant, dose-related antiviral activity over a short-term monotherapy period. The findings on the relationship between drug exposure, baseline viral susceptibility, and antiviral response, along with the safety and resistance data, have been instrumental in guiding the further development of this class of antiretroviral agents. These results underscore the potential of targeting the initial stage of HIV-1 entry as a viable therapeutic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Entry Inhibitor in Development [natap.org]
- 6. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-BMS-378806 in Cell-Based HIV-1 Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions as an attachment inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to a pocket within gp120, this compound prevents the initial interaction between the virus and the cellular CD4 receptor, a critical first step in the viral entry process. This mechanism of action makes it a valuable tool for studying HIV-1 entry and a promising candidate for antiretroviral therapy.
These application notes provide detailed protocols for utilizing this compound in common cell-based HIV-1 entry assays, including pseudovirus-based neutralization assays and cytotoxicity assessments.
Mechanism of Action
This compound is a potent and selective inhibitor of HIV-1. It exhibits no significant activity against HIV-2 or other viruses. The compound binds directly to the gp120 subunit of the viral envelope spike, inducing conformational changes that prevent its attachment to the CD4 receptor on target cells.[1][2] This blockade of the gp120-CD4 interaction effectively halts the subsequent steps of viral entry, including co-receptor binding and membrane fusion.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various HIV-1 strains in different cell-based assays.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Co-receptor Tropism | Host Cell Line | EC₅₀ (nM ± SD) |
| TLAV | X4/R5 | MT-2/CCR5 | 0.9 ± 0.3 |
| JRFL | R5 | PM1 | 1.5 ± 0.6 |
| LAI | X4 | MT-2 | 2.7 ± 1.6 |
| SF-162 | R5 | PM1 | 3.5 |
Data sourced from literature.[1]
Table 2: Inhibitory Activity of this compound in a gp120-CD4 Binding ELISA
| HIV-1 gp120 Source | Assay Format | IC₅₀ (nM) |
| HIV-1 JRFL | ELISA | ~100 |
Data sourced from literature.[1]
Table 3: Cytotoxicity of this compound
| Cell Lines (14 different types) | Assay | CC₅₀ (µM) |
| Multiple origins and cell types | Not specified | > 225 |
Data sourced from literature.[1]
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Entry Assay (TZM-bl Reporter Cell Line)
This protocol describes a single-round infection assay using HIV-1 Env-pseudotyped viruses and the TZM-bl reporter cell line, which expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes.
Materials:
-
This compound (stock solution in DMSO)
-
HIV-1 Env-pseudotyped virus stock (titered)
-
TZM-bl cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
DEAE-Dextran
-
96-well cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Caption: HIV-1 Pseudovirus Entry Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 10 µM, with 10-fold serial dilutions. Include a DMSO vehicle control.
-
Plate Setup: Add 50 µL of the diluted compound to the appropriate wells of a 96-well plate.
-
Virus Addition: Add 50 µL of diluted HIV-1 pseudovirus (at a predetermined titer, e.g., 200 TCID₅₀) to each well containing the compound.
-
Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the compound to interact with the virus.
-
Cell Seeding: Trypsinize and resuspend TZM-bl cells in culture medium containing DEAE-Dextran (final concentration of 15-20 µg/mL). Add 100 µL of the cell suspension (1 x 10⁴ cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well. Following a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a white 96-well plate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with cells only).
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control wells (no compound).
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
TZM-bl cells (or other relevant cell line)
-
DMEM with 10% FBS, penicillin, and streptomycin
-
96-well cell culture plates (clear bottom)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include a DMSO vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours (or a duration matching the entry assay).
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (no-cell control).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells.
-
Determine the 50% cytotoxic concentration (CC₅₀) by fitting the dose-response curve using non-linear regression analysis.
-
Protocol 3: Time-of-Addition Assay
This assay helps to pinpoint the stage of the HIV-1 life cycle that is inhibited by the compound.
Experimental Logic:
Caption: Logic of the Time-of-Addition Assay.
Procedure:
-
Infection: Infect a suspension of target cells (e.g., TZM-bl) with a high titer of HIV-1 for 2 hours at 37°C to synchronize the infection.
-
Wash: Wash the cells three times with culture medium to remove unbound virus.
-
Plating: Resuspend the cells and plate them into a 96-well plate.
-
Time-course Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, and 12 hours), add this compound at a concentration that gives >90% inhibition (e.g., 5-10 times the IC₅₀). Also include control inhibitors with known mechanisms of action (e.g., a reverse transcriptase inhibitor like Nevirapine).
-
Incubation: Incubate the plates for a total of 48 hours post-infection.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity) as described in Protocol 1.
-
Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect indicates when its target step in the viral life cycle has been completed. For an attachment inhibitor like this compound, a loss of activity is expected very early after infection.[1]
References
Preparing Stock Solutions of (S)-BMS-378806 for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2] It functions as an attachment inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor.[1][3][4] This mode of action effectively blocks the initial step of viral entry into host cells.[1][5] The compound exhibits potent antiviral activity against a range of HIV-1 strains, with a median EC50 of 12 nM.[2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 406.43 g/mol [3][6][7][8] |
| Molecular Formula | C₂₂H₂₂N₄O₄[3][7][8] |
| CAS Number | 357263-13-9[3][6][7][8] |
| Appearance | Solid powder[7] |
| Solubility in DMSO | ≥20.2 mg/mL; 50 mg/mL (requires sonication); 81 mg/mL[3][6][8] |
| Aqueous Solubility | Approximately 170-200 µg/mL[1][2][3][9] |
| Storage (Powder) | 3 years at -20°C[3][8] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[6][8][10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 406.43 g/mol x 1000 mg/g = 20.32 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 20.32 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or polypropylene tube.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear and free of visible particles.[6][8] Gentle warming to 37°C can also be applied.[6]
-
-
Sterilization (Optional):
-
If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based experiments.
Materials:
-
50 mM this compound DMSO stock solution
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution for a 100 nM final concentration:
-
To prepare 1 mL of a 100 nM working solution from a 50 mM stock:
-
First, prepare an intermediate dilution, for example, 1:100 by adding 2 µL of the 50 mM stock to 198 µL of medium (resulting in a 500 µM solution).
-
Next, perform a 1:5000 dilution of the intermediate stock by adding 0.2 µL of the 500 µM solution to 999.8 µL of medium to get the final 100 nM concentration.
-
-
-
Use in Experiments:
-
Add the freshly prepared working solutions to the cell cultures as required by the experimental design.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing stock solutions.
Caption: Mechanism of this compound action.
Caption: Workflow for preparing this compound stock solution.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. xcessbio.com [xcessbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing (S)-BMS-378806 Concentration in Cell Culture: Application Notes and Protocols
(S)-BMS-378806 is a potent and selective small molecule inhibitor of HIV-1 entry. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its attachment to the host cell's CD4 receptor, a critical first step in the viral lifecycle.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for various cell culture applications.
Application Notes
This compound demonstrates significant antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates, including those that utilize either the CCR5 or CXCR4 co-receptors.[2] Its mechanism of action is highly specific, with no significant activity observed against other viruses such as HIV-2, SIV, or influenza.[1][4] A key advantage of this compound is its low cytotoxicity, making it a valuable tool for in vitro studies.[2][3][4] The optimal concentration for cell culture experiments will depend on the specific HIV-1 strain, the host cell line, and the desired experimental outcome. It is crucial to determine both the antiviral efficacy (EC50) and the cytotoxicity (CC50) to establish a therapeutic window for the compound.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of this compound across various HIV-1 strains and in binding assays.
Table 1: Antiviral Activity of this compound against various HIV-1 Strains
| HIV-1 Strain | Co-receptor Tropism | Host Cell | EC50 (nM) |
| LAI | T-tropic | MT-2 | 2.68 ± 1.64 |
| SF-2 | T-tropic | 26.5 ± 3.5 | |
| NL4-3 | T-tropic | 2.94 ± 2.01 | |
| Bal | M-tropic | 15.5 ± 6.8 | |
| SF-162 | M-tropic | 3.46 ± 0.81 | |
| JRFL | M-tropic | 1.47 ± 0.63 | |
| TLAV | Dual-tropic | 0.85 ± 0.13 | |
| B subtype (median) | R5, X4, R5/X4 | Various | 40 |
Data sourced from multiple studies.[2][3]
Table 2: Inhibitory and Cytotoxic Concentrations of this compound
| Assay | Parameter | Value | Cell Lines/Conditions |
| gp120/CD4 Binding Inhibition | IC50 | ~100 nM | ELISA assay |
| gp120 Binding (various strains) | IC50 | 0.2 - 9.6 µM | Biochemical assays |
| Cytotoxicity | CC50 | >225 µM | 14 different cell types |
Data sourced from multiple studies.[1][2][4]
Experimental Protocols
Protocol for Determining Cytotoxicity (CC50) using MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cells (e.g., MT-2, HeLa, or other relevant cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 300 µM. Also, prepare a vehicle control (DMSO) at the same concentration as the highest compound dilution.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Protocol for Determining Antiviral Efficacy (EC50) using HIV-1 p24 Antigen Assay
This protocol describes how to determine the 50% effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
Target cells (e.g., MT-2, PM1, or TZM-bl cells)
-
HIV-1 virus stock (e.g., HIV-1 LAI, HIV-1 JRFL)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
HIV-1 p24 Antigen ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 50 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 nM to 100 nM. Add 50 µL of the compound dilutions to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well to achieve a multiplicity of infection (MOI) that yields a detectable p24 level after the incubation period. Include uninfected cell controls and infected, untreated virus controls.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for p24 analysis.
-
p24 Antigen Quantification: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants to antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 in each experimental well. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is the concentration of the compound that inhibits p24 production by 50%.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
References
Application of (S)-BMS-378806 in Studying gp120-CD4 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of HIV-1 entry that serves as a critical tool for investigating the kinetics of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4. By competitively binding to a pocket on gp120, this compound effectively blocks the initial attachment of the virus to CD4+ T cells, a crucial step in the HIV-1 lifecycle.[1][2] Its high affinity and specificity for gp120 make it an invaluable probe for detailed kinetic and mechanistic studies of this primary protein-protein interaction in the context of drug discovery and viral entry research.[3][4]
Mechanism of Action
This compound acts as a competitive inhibitor of the gp120-CD4 interaction.[3] It binds directly to the gp120 envelope glycoprotein in a region that overlaps with the CD4 binding site.[1][3] This binding is reversible and occurs with a stoichiometry of approximately one molecule of this compound per gp120 monomer.[5] By occupying this critical site, this compound prevents the conformational changes in gp120 that are normally induced by CD4 binding and are essential for subsequent co-receptor (CCR5 or CXCR4) engagement and viral entry.[6][7] The inhibitor has been shown to bind within the "Phe 43 cavity" of gp120, a conserved pocket that accommodates the Phenylalanine 43 residue of CD4, a key interaction for high-affinity binding.[5][8]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound interaction with gp120 and its inhibition of the gp120-CD4 binding, as determined by various biochemical and biophysical assays.
| Parameter | Value | HIV-1 Strain | Assay Method | Reference |
| Kd | 21.1 ± 1.9 nM | JRFL | Scintillation Proximity Assay (SPA) | [5] |
| Ki | 24.9 ± 0.8 nM | JRFL | Competition SPA | [9] |
| IC50 | ~100 nM | JRFL | gp120/CD4 ELISA | [1] |
| EC50 | 0.04 µM (median) | Panel of B subtype isolates | Cell-based viral entry assay | [1] |
| EC50 | 0.85-26.5 nM | Various | Virus inhibition assay | [10] |
| Stoichiometry | ~1:1 | JRFL | Fluorescence Titration | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to measure the association (kon) and dissociation (koff) rates of the gp120-CD4 interaction in the presence and absence of this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
This compound
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization of sCD4:
-
Activate the CM5 sensor chip surface using the amine coupling kit.
-
Inject sCD4 over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups.
-
-
Kinetic Analysis of gp120-CD4 Interaction:
-
Inject a series of concentrations of gp120 in running buffer over the sCD4-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
-
Inhibition Assay:
-
Prepare a series of solutions containing a fixed concentration of gp120 and varying concentrations of this compound.
-
Inject these mixtures over the sCD4 surface.
-
Measure the effect of this compound on the binding response.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).
-
Analyze the inhibition data to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Caption: SPR experimental workflow.
Protocol 2: Competitive Inhibition Assay using Scintillation Proximity Assay (SPA)
This protocol describes a method to determine the inhibition constant (Ki) of this compound for gp120 using a competitive SPA format.
Materials:
-
SPA beads (e.g., protein A-coated)
-
Anti-gp120 antibody
-
Recombinant gp120
-
Tritiated this compound ([³H]-(S)-BMS-378806)
-
Unlabeled this compound
-
Assay buffer
-
Microplate scintillation counter
Procedure:
-
Bead Preparation:
-
Incubate SPA beads with an anti-gp120 antibody to coat the beads.
-
-
Assay Setup:
-
In a microplate, combine the antibody-coated SPA beads, recombinant gp120, and a fixed concentration of [³H]-(S)-BMS-378806.
-
Add varying concentrations of unlabeled this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the scintillation counts in each well using a microplate scintillation counter. The signal is generated when [³H]-(S)-BMS-378806 binds to the gp120 captured on the beads.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of unlabeled this compound.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: gp120-CD4 Binding Inhibition ELISA
This protocol details an ELISA-based method to measure the inhibitory effect of this compound on the binding of gp120 to CD4.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant gp120
-
Recombinant soluble CD4 (sCD4)
-
This compound
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS-T)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
Procedure:
-
Plate Coating:
-
Coat the ELISA plate wells with recombinant gp120 overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer.
-
-
Inhibition Step:
-
Add varying concentrations of this compound to the wells, followed by a fixed concentration of sCD4.
-
Incubate to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound sCD4.
-
Add the enzyme-conjugated anti-CD4 antibody and incubate.
-
-
Signal Development:
-
Wash the plate and add the substrate.
-
Stop the reaction with a stop solution.
-
-
Measurement and Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Plot the absorbance against the concentration of this compound and fit the data to determine the IC50 value.[1]
-
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The V2 domain of HIV gp120 mimics an interaction between CD4 and integrin ⍺4β7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (S)-BMS-378806 to Stabilize HIV-1 Env Trimers for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) (Env) trimer, a complex of gp120 and gp41 subunits, is the sole target for neutralizing antibodies and a primary focus for vaccine design. However, its inherent conformational instability and flexibility present significant challenges for structural and immunological studies. The small molecule (S)-BMS-378806 is a potent HIV-1 attachment inhibitor that binds to the gp120 subunit, locking the Env trimer in its pre-fusion, "State 1" conformation.[1][2] This stabilization is crucial for preventing the conformational changes typically induced by CD4 receptor binding, which are necessary for viral entry.[1][2] By arresting the Env trimer in this native-like state, this compound has become an invaluable tool for the structural determination of this critical viral machinery by techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. These structural insights are instrumental in the rational design of novel HIV-1 inhibitors and vaccine immunogens.
Mechanism of Action of this compound
This compound is an attachment inhibitor that specifically targets the gp120 subunit of the HIV-1 Env trimer. Its mechanism of action involves binding to a conserved pocket on gp120, which allosterically stabilizes the trimer in a "closed," pre-fusion conformation.[1][3][4] This action prevents the CD4-induced conformational rearrangements required for the exposure of the co-receptor binding site and subsequent membrane fusion.[1][2] Studies have shown that this compound can strengthen the interaction between the gp120 and gp41 subunits, reducing the shedding of gp120 from the trimer complex.[1] This stabilization not only inhibits viral entry but also preserves the native-like structure of the Env trimer, making it amenable to high-resolution structural analysis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and binding affinity of this compound.
Table 1: Inhibitory Activity of this compound against various HIV-1 strains.
| HIV-1 Strain | Coreceptor Usage | EC50 (nM) | Host Cell |
| TLAV | X4/R5 | 0.9 ± 0.3 | MT-2/CCR5 |
| JRFL | R5 | 1.5 ± 0.6 | PM1 |
| LAI | X4 | 2.7 ± 1.6 | MT-2 |
| SF-162 | R5 | 3.5 | PM1 |
| HXBc2 | X4 | 1-10 | Cf2Th-CD4/CCR5 |
| YU2 | R5 | 1-10 | Cf2Th-CD4/CCR5 |
| ADA | R5 | 1-10 | Cf2Th-CD4/CCR5 |
Table 2: Binding Affinity and Stoichiometry of this compound to HIV-1 Env Glycoproteins.
| Env Construct | Ligand | Method | Kd (nM) | Stoichiometry (N) |
| BG505 SOSIP Trimer | This compound | ITC | 180 | 3 |
| BG505 DS-SOSIP Trimer | This compound | ITC | 210 | Not Reported |
| Monomeric gp120 (BG505) | This compound | ITC | 2600 | Not Reported |
| Monomeric gp120 (JRFL) | This compound | ELISA | ~100 (IC50) | Not Applicable |
Experimental Protocols
Protocol 1: Expression and Purification of Soluble HIV-1 Env SOSIP Trimers
This protocol describes the generation of soluble, stabilized HIV-1 Env trimers (e.g., BG505 SOSIP.664) suitable for structural studies.
Materials:
-
HEK293F or CHO cells
-
Expression vector containing the desired Env SOSIP.664 gene
-
Co-expression vector for Furin protease
-
Transfection reagent (e.g., PEI, 293fectin)
-
Cell culture medium (e.g., FreeStyle 293 Expression Medium)
-
Affinity chromatography resin (e.g., PGT145 or 2G12 antibody-coupled resin)
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
Buffers: PBS, wash buffer, elution buffer, SEC running buffer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293F or CHO cells in suspension to a density of 2.0-2.5 x 10^6 cells/mL.
-
Co-transfect the cells with the Env SOSIP.664 and Furin expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Protein Expression:
-
Incubate the transfected cells for 6-7 days at 37°C with 8% CO2 and shaking (125 rpm).
-
-
Harvest and Clarification:
-
Harvest the cell culture supernatant by centrifugation at 4,000 x g for 30 minutes.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Affinity Chromatography:
-
Equilibrate the affinity chromatography column with PBS.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound Env trimers using an appropriate elution buffer (e.g., low pH buffer or a buffer containing a competing ligand). Neutralize the eluate immediately if a low pH elution is used.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC running buffer (e.g., PBS or a buffer suitable for long-term storage).
-
Collect the fractions corresponding to the trimeric Env peak.
-
-
Quality Control:
-
Assess the purity and integrity of the purified trimers by SDS-PAGE and Blue Native PAGE (BN-PAGE).
-
Confirm the correct folding and antigenicity by ELISA or surface plasmon resonance (SPR) using a panel of broadly neutralizing and non-neutralizing antibodies.
-
Protocol 2: Cryo-Electron Microscopy Sample Preparation
This protocol outlines the steps for preparing vitrified grids of the this compound-stabilized Env trimer for cryo-EM analysis.
Materials:
-
Purified, concentrated HIV-1 Env trimer (3-5 mg/mL)
-
This compound stock solution (in DMSO)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation:
-
Incubate the purified Env trimer with a 5- to 10-fold molar excess of this compound for at least 2 hours at room temperature or overnight at 4°C to ensure complete binding and stabilization.
-
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to render them hydrophilic.
-
Set the vitrification device to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).
-
Apply 3-4 µL of the Env trimer-(S)-BMS-378806 complex to the glow-discharged grid.
-
Blot the grid for a specified time (e.g., 3-5 seconds) to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Grid Screening and Data Collection:
-
Store the vitrified grids in liquid nitrogen until further use.
-
Screen the grids for ice quality and particle distribution using a transmission electron microscope.
-
Collect high-resolution data on a suitable cryo-electron microscope.
-
Protocol 3: Thermostability Analysis by Differential Scanning Fluorimetry (DSF)
This protocol describes a method to assess the thermal stability of the Env trimer in the presence and absence of this compound.
Materials:
-
Purified HIV-1 Env trimer
-
This compound stock solution
-
SYPRO Orange dye
-
Real-time PCR instrument with a thermal ramping capability
-
96-well PCR plates
-
Assay buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reactions containing the Env trimer at a final concentration of 2 µM in assay buffer.
-
For the test condition, add this compound to a final concentration of 10-20 µM. For the control, add an equivalent volume of DMSO.
-
Add SYPRO Orange dye to each well to a final concentration of 5x.
-
Bring the final volume of each reaction to 20-25 µL with assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the thermal unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the melting curve.
-
Compare the Tm values of the Env trimer with and without this compound to determine the extent of stabilization.
-
Conclusion
This compound is a critical tool for researchers in the HIV-1 field. Its ability to stabilize the native, pre-fusion conformation of the Env trimer has been instrumental in advancing our understanding of the viral entry mechanism and has provided high-resolution templates for structure-based drug and vaccine design. The protocols outlined in these application notes provide a framework for the successful production, stabilization, and structural analysis of the HIV-1 Env trimer using this potent small molecule inhibitor.
References
- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigenic analysis of the HIV-1 envelope trimer implies small differences between structural states 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cycle Infectivity Assays with (S)-BMS-378806
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It functions as an attachment inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to a pocket on gp120 that is critical for its interaction with the host cell's CD4 receptor, this compound effectively blocks the initial step of viral entry into host cells.[1][2] This compound has demonstrated potent inhibitory activity against a range of HIV-1 isolates, including those that utilize the CCR5 (R5-tropic) and CXCR4 (X4-tropic) co-receptors.[1] Single-cycle infectivity assays are a crucial tool for evaluating the efficacy of antiviral compounds like this compound. These assays utilize replication-defective viral particles, often pseudotyped with HIV-1 envelope proteins, to infect target cells that express a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the extent of viral entry and replication, allowing for a quantitative assessment of inhibitor potency.
Data Presentation
The antiviral activity of this compound has been evaluated against a panel of HIV-1 laboratory strains and clinical isolates. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values obtained from various in vitro single-cycle infectivity assays.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) |
| LAI | X4 | 12 |
| NL4-3 | X4 | 12 |
| IIIB | X4 | 12 |
| RF | X4 | 12 |
| MN | X4 | 12 |
| SF2 | X4 | 12 |
| BaL | R5 | 12 |
| JR-FL | R5 | 12 |
| JR-CSF | R5 | 12 |
| ADA | R5 | 12 |
| YU2 | R5 | 12 |
Data synthesized from multiple sources.
Table 2: Inhibitory Activity of this compound in a gp120-CD4 Binding ELISA
| Assay Format | HIV-1 gp120 Source | IC50 (nM) |
| ELISA | Recombinant monomeric gp120 | 100 |
This data reflects the direct inhibition of the gp120-CD4 interaction.[3]
Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped Viral Particles
This protocol describes the generation of replication-incompetent HIV-1 particles pseudotyped with the envelope glycoprotein of interest. These particles are used in the single-cycle infectivity assay.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid for the desired strain
-
Transfection reagent (e.g., FuGENE 6 or Polyethylenimine)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the HIV-1 packaging plasmid and the Env expression plasmid at a ratio of 3:1.
-
Transfection:
-
Dilute the plasmid DNA mixture in serum-free DMEM.
-
Add the transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Virus Harvest:
-
Harvest the cell culture supernatant containing the pseudoviral particles.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Storage: Aliquot the filtered viral supernatant and store at -80°C.
Protocol 2: Single-Cycle Infectivity Assay with this compound
This protocol details the steps to assess the inhibitory activity of this compound on HIV-1 entry using pseudotyped viruses and a luciferase reporter cell line (e.g., TZM-bl).
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped viral stock (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom assay plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%. Include a "no drug" control (vehicle only).
-
Infection:
-
Thaw the pseudovirus stock and dilute it in complete DMEM to a concentration that yields a luciferase signal of at least 1000 times the background in the absence of any inhibitor.
-
In a separate 96-well plate, pre-incubate 50 µL of the diluted virus with 50 µL of the serially diluted this compound for 1 hour at 37°C.
-
After the pre-incubation, carefully remove the media from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a single-cycle infectivity assay with this compound.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Probing HIV-1 Env Glycoprotein Conformational States with (S)-BMS-378806: Application Notes and Protocols
For Research Use Only.
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process initiated by the viral envelope glycoprotein (B1211001) (Env). Env, a trimer of gp120 and gp41 heterodimers, undergoes a series of critical conformational changes upon binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[1][2] These structural rearrangements are essential for the fusion of the viral and cellular membranes. Small molecules that can stabilize specific Env conformations are invaluable tools for dissecting this entry mechanism and serve as potential therapeutic agents.[3]
(S)-BMS-378806 is a potent, small-molecule HIV-1 attachment inhibitor that specifically targets the gp120 subunit.[4][5][6] It binds to a hydrophobic pocket on gp120 adjacent to the CD4 binding site.[7][8] Unlike agents that directly compete with CD4, this compound acts as a conformational stabilizer. It locks the Env trimer in its unbound, pre-triggered ground state (State 1), thereby preventing the CD4-induced conformational changes required for coreceptor binding and subsequent membrane fusion.[1][8] This unique mechanism makes this compound an exceptional research tool for probing the dynamic structure of Env and its role in viral entry.
Mechanism of Action: Stabilizing the Ground State
HIV-1 entry begins when the gp120 subunit of the Env trimer binds to the CD4 receptor on a target T-cell. This binding event triggers a major structural rearrangement in gp120, exposing and forming the coreceptor binding site. Subsequent engagement with a coreceptor (CCR5 or CXCR4) initiates further changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, membrane fusion.[1]
This compound functions by binding to gp120 and stabilizing the "State-1" or pre-triggered conformation.[8] By locking Env in this state, it allosterically inhibits the transition to downstream, more open conformations that are induced by CD4 binding.[4][8] This stabilization prevents the exposure of the coreceptor binding site and the fusogenic components of gp41, effectively blocking viral entry at an early stage.[4][9] Its ability to stabilize this specific conformation allows researchers to study the antigenic and structural properties of the native Env spike, a key target for vaccine development.[8]
Quantitative Data Summary
This compound demonstrates potent antiviral activity against a wide range of HIV-1 isolates, irrespective of their coreceptor preference. Its binding affinity for monomeric gp120 is comparable to that of soluble CD4. The following table summarizes key quantitative metrics for this compound.
| Parameter | Compound | Value | HIV-1 Strain/Protein | Assay Type | Reference(s) |
| Antiviral Activity (IC₅₀) | This compound | 1 - 10 nM | HXBc2, YU2, ADA | Single-Round Infection Assay | [4] |
| This compound | Median: 12 nM | 11 Lab Strains | Reverse Transcriptase Assay | [5] | |
| This compound | Median: 0.04 µM (40 nM) | B Subtype Isolates | Cell Culture Assay | [5] | |
| Binding Affinity (K_d) | This compound | ~43 ± 15 nM | YU2 gp120 | Isothermal Titration Calorimetry | [4] |
| This compound | 21 nM | JRFL gp120 | Direct Binding Assay (SPA) | [10] | |
| Inhibition of Binding (IC₅₀) | This compound | ~100 nM | JRFL gp120 vs. sCD4 | ELISA | [5][11] |
Experimental Protocols
This compound can be utilized in various assays to probe Env function and conformation. Below are detailed protocols for two fundamental experiments: a pseudovirus neutralization assay to measure antiviral activity and a gp120-CD4 binding ELISA to assess direct inhibition of receptor interaction.
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit infection by single-round-competent HIV-1 pseudoviruses in a luciferase reporter cell line (e.g., TZM-bl).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HIV-1 Env-pseudotyped virus stock (titered)
-
TZM-bl cells (from NIH AIDS Reagent Program)
-
Growth Medium (GM): DMEM with 10% FBS, 1% Pen-Strep
-
Assay Medium: GM containing DEAE-Dextran (final concentration 15 µg/mL)
-
96-well flat-bottom cell culture plates (white, solid)
-
Luciferase substrate (e.g., Bright-Glo™ or Britelite™)
-
Luminometer
Procedure:
-
Compound Dilution:
-
Prepare serial dilutions of this compound in GM. For a typical 8-point curve, perform 3-fold serial dilutions starting from a high concentration (e.g., 10 µM).
-
Plate 50 µL of each dilution in duplicate into a 96-well plate. Include wells for "virus control" (no compound) and "cell control" (no virus).
-
-
Virus Addition:
-
Dilute the Env-pseudotyped virus stock in GM to a concentration of 400 TCID₅₀/mL.
-
Add 50 µL of the diluted virus (containing 200 TCID₅₀) to each well, except for the "cell control" wells. The total volume is now 100 µL.
-
Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Cell Plating:
-
While the virus and compound are incubating, harvest TZM-bl cells using trypsin.
-
Resuspend the cells in Assay Medium at a density of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to every well.[3]
-
-
Infection and Readout:
-
Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, remove 100 µL of medium from each well.
-
Add 100 µL of luciferase substrate to each well.[10]
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average relative luminescence units (RLU) of the "cell control" wells from all other wells.
-
Calculate the percent neutralization for each compound concentration using the formula: % Neutralization = 100 * [1 - (RLU_Compound / RLU_VirusControl)]
-
Plot the percent neutralization against the log of the compound concentration and use a nonlinear regression model (four-parameter logistic curve) to determine the IC₅₀ value.
Protocol 2: gp120-CD4 Binding Inhibition ELISA
This protocol determines the concentration of this compound required to inhibit the binding of soluble recombinant gp120 to immobilized CD4.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant monomeric gp120 from a specific HIV-1 strain (e.g., JRFL)
-
This compound stock solution
-
High-binding 96-well ELISA plates (e.g., Maxisorp)
-
Coating Buffer (PBS, pH 7.4)
-
Blocking Buffer (PBS with 0.05% Tween-20 and 5% BSA or non-fat milk)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Anti-gp120 primary antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute sCD4 to 100 ng/mL in Coating Buffer.
-
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.[12]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 250 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[12]
-
-
Inhibition Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of gp120 (e.g., 1 nM) with serial dilutions of this compound for 30-60 minutes at room temperature.[12]
-
Transfer 100 µL of the gp120/compound mixtures to the sCD4-coated plate. Include controls for maximum binding (gp120, no compound) and background (no gp120).
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of anti-gp120 primary antibody (diluted in Blocking Buffer, e.g., 1 µg/mL) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.[9]
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (OD_Compound / OD_MaxBinding)]
-
Plot the percent inhibition against the log of the compound concentration and use nonlinear regression to determine the IC₅₀ value.
Application in Probing Env Conformation
The ability of this compound to stabilize the State-1 conformation can be exploited to study Env's antigenic landscape. By pre-incubating virions or Env-expressing cells with the compound, researchers can use flow cytometry or other immunoassays to measure changes in the binding of various monoclonal antibodies (mAbs).
-
Broadly Neutralizing Antibodies (bNAbs): Binding of bNAbs that target the closed, native trimer (State 1) may be enhanced or maintained in the presence of this compound.[8]
-
Poorly or Non-Neutralizing Antibodies: Conversely, the binding of antibodies that recognize epitopes exposed only after CD4 binding (CD4-induced epitopes) or on disordered/monomeric gp120 will be reduced.[8]
This differential antibody binding provides a powerful, indirect method for confirming the conformational state of the Env trimer and understanding how different regions of the protein become exposed during the entry process.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Flow Cytometry Analysis of HIV-1 Env Conformations at the Surface of Infected Cells and Virions: Role of Nef, CD4, and SERINC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of HIV-1 Env Conformations at the Surface of Infected Cells and Virions: Role of Nef, CD4, and SERINC5. - Research - Institut Pasteur [research.pasteur.fr]
- 6. journals.asm.org [journals.asm.org]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for the Experimental Determination of (S)-BMS-378806 IC₅₀ and EC₅₀ Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of HIV-1 entry.[1] It acts by binding to the viral envelope glycoprotein (B1211001) gp120 and interfering with its interaction with the host cell's CD4 receptor, a critical first step in the viral entry process.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) of this compound, essential parameters for characterizing its antiviral potency. The IC₅₀ value reflects the concentration of the inhibitor required to reduce the activity of a specific target (in this case, gp120-CD4 binding) by 50%, while the EC₅₀ value represents the concentration required to inhibit viral replication in a cell-based assay by 50%.[3][4]
Data Presentation
The following tables summarize the reported IC₅₀ and EC₅₀ values for this compound against various HIV-1 strains. These values are dependent on the specific experimental conditions, including the cell type, virus strain, and assay format used.
Table 1: IC₅₀ Value for this compound
| Assay Type | Target | Reported IC₅₀ | Reference |
| ELISA | gp120-CD4 Binding | ~100 nM | [2][5] |
Table 2: EC₅₀ Values for this compound Against Various HIV-1 Strains
| HIV-1 Strain (Tropism) | Cell Line | Assay Endpoint | Reported EC₅₀ (nM) | Reference |
| LAI (T-tropic) | MT-2 | Reverse Transcriptase | 2.68 ± 1.64 | [5] |
| SF-2 (T-tropic) | MT-2 | Reverse Transcriptase | 26.5 ± 3.5 | [5] |
| NL4-3 (T-tropic) | MT-2 | Reverse Transcriptase | 2.94 ± 2.01 | [5] |
| Bal (M-tropic) | MT-2 | Reverse Transcriptase | 15.5 ± 6.8 | [5] |
| SF-162 (M-tropic) | MT-2 | Reverse Transcriptase | 3.46 ± 0.81 | [5] |
| JRFL (M-tropic) | MT-2 | Reverse Transcriptase | 1.47 ± 0.63 | [5] |
| TLAV (Dual-tropic) | MT-2 | Reverse Transcriptase | 0.85 ± 0.13 | [5] |
| Panel of 11 Lab Strains | Various | Reverse Transcriptase | Median: 12 (Range: 0.9–743) | |
| Panel of Clinical Isolates (Subtype B) | Various | Not Specified | Median: 0.04 µM (40 nM) |
T-tropic viruses use the CXCR4 coreceptor, while M-tropic viruses use the CCR5 coreceptor for entry.
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is an attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[6] By binding to gp120, it prevents the initial interaction between the virus and the CD4 receptor on the surface of target immune cells, thereby blocking a crucial step in the viral lifecycle.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of IC₅₀ by gp120-CD4 Binding ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of recombinant gp120 binding to immobilized CD4 by this compound.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
This compound
-
Anti-gp120 monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with sCD4 at a concentration of 100 ng/well in PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Inhibitor and gp120 Incubation: Wash the plate three times. Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted inhibitor to the wells, followed by 50 µL of a constant concentration of gp120. Incubate for 1-2 hours at 37°C.
-
Primary Antibody: Wash the plate three times. Add 100 µL of anti-gp120 monoclonal antibody to each well and incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for IC₅₀ determination by ELISA.
Determination of EC₅₀ by HIV-1 p24 Antigen Assay
This protocol outlines a cell-based assay to determine the EC₅₀ of this compound by measuring the inhibition of HIV-1 replication through the quantification of the p24 viral core antigen.
Materials:
-
HIV-1 susceptible target cells (e.g., MT-2, TZM-bl)
-
HIV-1 viral stock
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the diluted compound.
-
Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of p24 production for each concentration of this compound compared to the virus control (no compound). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.
References
- 1. Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. biocat.com [biocat.com]
- 5. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 6. HIV Reverse Transcriptase Assay [profoldin.com]
Application Notes and Protocols: (S)-BMS-378806 in Surface Plasmon Resonance (SPR) for Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2] It functions by directly binding to the viral envelope glycoprotein (B1211001) gp120, a critical component of the virus's entry machinery.[1][2] This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in viral entry.[1][2] Understanding the binding kinetics of this compound to gp120 is paramount for the development and optimization of this and similar antiviral compounds. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that allows for the real-time monitoring of molecular interactions, providing quantitative data on binding affinity, and association and dissociation rates.
These application notes provide a comprehensive guide to utilizing SPR for the detailed binding analysis of this compound with its target protein, gp120.
Mechanism of Action and Signaling Pathway
This compound is an attachment inhibitor that competitively blocks the binding of the HIV-1 envelope protein gp120 to the cellular CD4 receptor.[1][2] The HIV-1 entry process is a multi-step cascade initiated by the binding of gp120 to the CD4 receptor on the surface of target immune cells. This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3] Subsequent coreceptor binding induces further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and release of the viral capsid into the host cell cytoplasm.[3][4]
This compound binds to a pocket on gp120, and by doing so, it either directly blocks the CD4 binding site or induces conformational changes in gp120 that are incompatible with CD4 receptor engagement.[3][5] This action effectively halts the viral entry cascade at its earliest stage.
Quantitative Data Summary
The binding affinity of this compound to various gp120 proteins has been determined using different methodologies. The following table summarizes key quantitative data from the literature.
| Compound | Target Protein | Method | Binding Constant | Reference |
| This compound | gp120 (monomer) | ELISA | IC₅₀ ≈ 100 nM | [2] |
| This compound | gp120 (JRFL) | SPA | Kᵢ = 24.9 ± 0.8 nM | [6] |
| This compound | gp120 (JRFL) | SPA | Kₑ = 21 nM | [6] |
| BMS-488043 (analog) | gp120 (JRFL) | ELISA | IC₅₀ = 50-100 nM | [5] |
Note: IC₅₀ (half maximal inhibitory concentration), Kᵢ (inhibition constant), and Kₑ (equilibrium dissociation constant) are all measures of binding affinity. Lower values indicate stronger binding.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of this compound Binding to gp120
This protocol outlines a general procedure for analyzing the binding of this compound to immobilized gp120 using a Biacore™ instrument with a CM5 sensor chip.
Materials:
-
Biacore™ instrument (e.g., Biacore™ T200 or similar)
-
Sensor Chip CM5
-
Amine Coupling Kit (containing NHS, EDC, and ethanolamine-HCl)
-
Recombinant HIV-1 gp120 protein
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or a mild phosphoric acid solution)
-
DMSO (for stock solution of this compound)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the Sensor Chip CM5 to the instrument's operating temperature (typically 25°C).
-
Prime the system with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[7][8]
-
Prepare a solution of gp120 in immobilization buffer at a concentration of 10-50 µg/mL.
-
Inject the gp120 solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[7][8]
-
A reference flow cell should be prepared similarly but without the injection of gp120 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in running buffer. The final DMSO concentration in all samples, including a buffer blank, should be kept constant and low (typically ≤1%) to minimize solvent effects.
-
The concentration range for this compound should ideally span at least one order of magnitude above and below the expected Kₑ. A typical starting range could be 1 nM to 1 µM.
-
-
Binding Analysis:
-
Perform a startup cycle with several injections of running buffer to ensure a stable baseline.
-
Inject the prepared concentrations of this compound over the gp120-immobilized and reference flow cells. Use a typical association time of 60-180 seconds and a dissociation time of 180-600 seconds at a flow rate of 30 µL/min.
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds. Ensure the regeneration step completely removes the bound analyte without denaturing the immobilized gp120.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore™ evaluation software.
-
This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Logical Relationships in SPR Data Analysis
The analysis of SPR data involves a series of logical steps to derive meaningful kinetic and affinity constants. The raw sensorgram data is first processed, and then a suitable mathematical model is applied to fit the experimental curves.
Conclusion
Surface Plasmon Resonance provides a robust and sensitive platform for the detailed characterization of the binding interaction between this compound and its target, the HIV-1 gp120 glycoprotein. The protocols and data presented in these application notes offer a framework for researchers to design and execute their own SPR-based binding analyses. A thorough understanding of the binding kinetics is essential for the structure-activity relationship studies that drive the development of more potent and effective HIV-1 entry inhibitors.
References
- 1. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. iba-lifesciences.com [iba-lifesciences.com]
Application Notes and Protocols: Assessing (S)-BMS-378806 Inhibition of CD4 Binding via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions by directly binding to the viral envelope glycoprotein (B1211001) gp120, thereby blocking its interaction with the host cell's CD4 receptor, a critical first step in viral entry. This document provides a detailed flow cytometry-based protocol to quantitatively assess the inhibitory activity of this compound on the gp120-CD4 interaction. This competitive binding assay offers a robust and high-throughput method for characterizing the potency of this compound and similar compounds.
Mechanism of Action: this compound
HIV-1 entry into a host T-cell begins with the binding of the viral surface protein gp120 to the CD4 receptor on the T-cell surface. This binding event induces conformational changes in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4). Subsequent co-receptor binding triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and release of the viral capsid into the cytoplasm. This compound acts as an attachment inhibitor by binding to a pocket on gp120 that is critical for CD4 interaction, thus preventing the initial attachment of the virus to the host cell.
Experimental Protocol: Flow Cytometry Competitive Binding Assay
This protocol details a competitive binding assay to determine the 50% inhibitory concentration (IC50) of this compound. The assay measures the displacement of a fluorescently labeled recombinant human CD4 protein from gp120-expressing cells by the inhibitor.
Materials and Reagents
-
Cells: A cell line stably expressing HIV-1 gp120 on the cell surface (e.g., CHO-gp120, 293T-gp120, or a chronically infected T-cell line like H9/IIIB).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Labeled Ligand: Fluorescently labeled recombinant human CD4 (e.g., Alexa Fluor 488-labeled sCD4).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) and 0.05% Sodium Azide (NaN3), pH 7.4.
-
Wash Buffer: PBS with 1% BSA.
-
Fixation Buffer (Optional): 1% paraformaldehyde (PFA) in PBS.
-
Instrumentation: Flow cytometer capable of detecting the chosen fluorophore (e.g., FITC/Alexa Fluor 488 channel).
-
Controls:
-
Unstained cells (for autofluorescence).
-
Cells with labeled CD4 only (maximum binding).
-
Cells with a known non-inhibitory compound (negative control).
-
Cells with a known inhibitor of CD4 binding (positive control, e.g., a neutralizing anti-CD4 antibody).
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture gp120-expressing cells to a sufficient density.
-
On the day of the experiment, harvest the cells and wash them once with Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
-
Keep cells on ice.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span from low nanomolar to high micromolar to ensure a full dose-response curve.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest inhibitor dilution).
-
-
Competitive Inhibition:
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of the cell suspension (5 x 10^4 cells) to each well/tube.
-
Add 50 µL of the corresponding this compound dilution or control to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Labeled Ligand Binding:
-
Prepare a working solution of the fluorescently labeled CD4 in Assay Buffer at a concentration previously determined to be in the linear range of binding (typically around the Kd value).
-
Add 50 µL of the labeled CD4 solution to each well/tube.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold Wash Buffer to remove unbound labeled CD4. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Acquisition:
-
Resuspend the cell pellets in 200 µL of Assay Buffer.
-
(Optional) If not analyzing immediately, fix the cells with 1% PFA.
-
Acquire data on the flow cytometer, recording the median fluorescence intensity (MFI) for the cell population in each sample. Collect a sufficient number of events (e.g., 10,000-20,000) for statistical significance.
-
Data Presentation and Analysis
Data Analysis
-
Gating: Gate on the main cell population based on forward and side scatter to exclude debris and doublets.
-
MFI Determination: Determine the Median Fluorescence Intensity (MFI) for the gated population in each sample.
-
Normalization: Normalize the data as a percentage of inhibition relative to the controls:
-
0% Inhibition (Maximum Binding): MFI of cells incubated with labeled CD4 and vehicle control.
-
100% Inhibition (Background): MFI of unstained cells.
-
Percent Inhibition = 100 * (1 - [(MFI_sample - MFI_background) / (MFI_max_binding - MFI_background)])
-
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled CD4 binding.
Data Summary Table
| This compound Conc. (µM) | Median Fluorescence Intensity (MFI) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15000 | 500 | 0 |
| 0.001 | 14500 | 480 | 3.4 |
| 0.01 | 12000 | 400 | 20.7 |
| 0.1 | 7500 | 250 | 51.7 |
| 1 | 2000 | 100 | 89.7 |
| 10 | 550 | 50 | 99.7 |
| 100 | 500 | 45 | 100 |
| Unstained Control | 500 | 50 | 100 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This flow cytometry-based competitive binding assay provides a reliable and quantitative method for assessing the inhibitory activity of this compound on the HIV-1 gp120-CD4 interaction. The detailed protocol and data analysis workflow can be adapted for the screening and characterization of other small molecule inhibitors targeting this critical step in the HIV-1 lifecycle, making it a valuable tool for antiretroviral drug discovery and development.
Application Notes and Protocols for Long-Acting (S)-BMS-378806 Analogues in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein (B1211001) gp120, preventing its attachment to the host cell's CD4 receptor.[1][2] This mechanism of action makes it a valuable tool for studying the initial stages of HIV-1 infection. Recently, the development of long-acting analogues of this compound has opened up new avenues of research, particularly in the field of HIV-1 vaccine development. These analogues are designed to stabilize the native, pre-triggered conformation (State-1) of the HIV-1 envelope glycoprotein (Env) trimer, a key target for broadly neutralizing antibodies.[2][3] By locking Env in this specific conformation, these compounds allow for its detailed structural and antigenic characterization, which is crucial for designing effective immunogens.[2][3]
These application notes provide an overview of the research applications of long-acting this compound analogues, detailed experimental protocols for their use, and visualizations of the relevant biological pathways and experimental workflows.
Application Notes
The primary research application of long-acting this compound analogues is the stabilization of the HIV-1 Env trimer in its native, State-1 conformation.[2][3] This has significant implications for:
-
HIV-1 Vaccine Development: By preserving the native structure of the Env trimer, these analogues facilitate the production of immunogens that can elicit broadly neutralizing antibodies. The stabilized Env trimers can be used as templates for vaccine design and as reagents to isolate and characterize novel neutralizing antibodies.[2][3]
-
Structural Biology: The inherent instability of the Env trimer has been a major hurdle in determining its high-resolution structure. Long-acting BMS-378806 analogues can be used to generate stable Env preparations suitable for structural studies by techniques such as cryo-electron microscopy (cryo-EM).
-
Immunological Studies: Researchers can use these compounds to study the interactions between the native Env trimer and the host immune system, including the binding of neutralizing and non-neutralizing antibodies. This can provide insights into the mechanisms of immune evasion by HIV-1.
-
Antiviral Drug Discovery: While these specific analogues are primarily designed for research purposes, the principles behind their design can inform the development of new long-acting antiretroviral drugs that target HIV-1 entry.
Quantitative Data
While detailed quantitative data for specific long-acting this compound analogues such as AEG-II-168, AEG-III-087, and AEG-III-095 are not extensively available in the public domain, the following tables summarize the known antiviral activity and pharmacokinetic parameters of the parent compound, this compound. This data provides a baseline for understanding the properties of its long-acting derivatives.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Virus Strain(s) | Cell Line(s) | Value | Reference |
| EC50 | R5, X4, and R5/X4 HIV-1 isolates | Various | 0.04 µM (median) | [2] |
| IC50 | HIV-1 JRFL gp120/CD4 binding | ELISA | ~100 nM | [2] |
| CC50 | 14 cell types | Various | >225 µM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing Route | Bioavailability | t1/2 (h) | Vd (L/kg) | CL (mL/min/kg) | Reference |
| Rat | Oral | 19-24% | 2.1 | 0.4-0.6 | Intermediate | [3] |
| Dog | Oral | 77% | - | 0.4-0.6 | Low | [3] |
| Monkey | Oral | 19-24% | 6.5 | 0.4-0.6 | Low | [3] |
Experimental Protocols
Protocol 1: Stabilization of Cell Surface HIV-1 Env Trimers
This protocol describes the method for stabilizing HIV-1 Env trimers on the surface of transfected cells using long-acting this compound analogues.
Materials:
-
HEK293T cells
-
HIV-1 Env expression plasmid (e.g., pSVIII-JR-FL-Env)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
-
Long-acting this compound analogue (e.g., AEG-II-168) dissolved in DMSO
-
Primary antibodies (e.g., broadly neutralizing antibodies)
-
Secondary antibody conjugated to a fluorescent reporter
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS at 37°C and 5% CO2.
-
Transfect the cells with the HIV-1 Env expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 48 hours to allow for Env expression.
-
-
Compound Treatment:
-
Prepare a working solution of the long-acting this compound analogue in culture medium at the desired concentration (e.g., 10 µM).
-
Remove the culture medium from the transfected cells and replace it with the medium containing the compound.
-
Incubate the cells for the desired duration to allow for Env stabilization. For long-acting effects, this can range from hours to days.
-
-
Antibody Staining and Flow Cytometry:
-
Wash the cells with PBS to remove unbound compound.
-
Incubate the cells with a primary antibody that recognizes the State-1 conformation of Env for 1 hour at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze them by flow cytometry to quantify the level of antibody binding, which is indicative of Env stabilization.
-
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
This protocol is used to assess the antiviral activity of this compound and its analogues.
Materials:
-
HEK293T cells
-
HIV-1 Env expression plasmid
-
HIV-1 backbone plasmid (env-deficient, expressing luciferase)
-
TZM-bl target cells (expressing CD4, CCR5, and CXCR4, with a luciferase reporter gene)
-
DMEM with 10% FBS
-
This compound analogue
-
Luciferase assay reagent
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and the env-deficient backbone plasmid.
-
Harvest the culture supernatants containing the pseudoviruses 48 hours post-transfection.
-
Clarify the supernatants by centrifugation and filter through a 0.45 µm filter.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound analogue.
-
Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent neutralization by comparing the luciferase activity in the presence of the compound to the activity in the absence of the compound.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
HIV-1 Entry and Inhibition by this compound Analogues
References
- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low potency of (S)-BMS-378806 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency of (S)-BMS-378806 in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is showing significantly lower potency (higher EC50/IC50) than reported in the literature. What are the potential causes?
Several factors can contribute to a discrepancy between observed and reported potency. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low potency of this compound.
Q2: How can I verify the integrity and solubility of my this compound stock?
A2: Problems with the compound itself are a common source of low potency.
-
Compound Integrity: If possible, verify the chemical structure and purity of your compound using analytical methods like LC-MS or NMR.
-
Solubility: this compound has variable solubility.[1][2]
-
DMSO: It is highly soluble in fresh, anhydrous DMSO (>10 mM or ~81 mg/mL).[1][3] Moisture in DMSO can significantly reduce solubility.[1] Always use fresh, high-quality DMSO.
-
Aqueous Solutions: Aqueous solubility is pH-dependent. At pH 8.4, its solubility is approximately 200 µg/mL.[4] It is more soluble at acidic (pH 2.1, 1.3 mg/mL) and basic (pH 11, 3.3 mg/mL) conditions.[1][2]
-
Visual Inspection: After diluting your DMSO stock into aqueous assay buffer, visually inspect the solution for any precipitation or cloudiness. This can indicate that the compound is crashing out of solution.
-
Quantitative Data: this compound Solubility
| Solvent/Condition | Reported Solubility | Citation |
| DMSO | >10 mM | [3] |
| DMSO | 81 mg/mL | [1] |
| Aqueous (pH 8.4) | ~200 µg/mL | [4] |
| Aqueous (pH 2.1) | 1.3 mg/mL | [1][2] |
| Aqueous (pH 11) | 3.3 mg/mL | [1][2] |
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is crucial to maintain the compound's activity.
-
Solid Form: Store at -20°C.
-
Stock Solutions (in DMSO): Store at -20°C for up to several months or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
Q4: My compound is fine. Could my assay conditions be the issue?
A4: Yes, suboptimal assay conditions can significantly impact the apparent potency of the inhibitor.
-
Serum Protein Binding: this compound has low protein binding, and its potency is minimally affected by human serum.[4][6] However, if you are using high concentrations of serum from other species, it's worth investigating if this is a contributing factor. Consider reducing the serum concentration during the compound incubation step if possible.
-
Time of Addition: this compound is an attachment inhibitor and acts at an early stage of viral infection.[4] Adding the compound more than 30 minutes after infection can lead to a decrease in observed inhibition.[4]
-
Cell Density: Ensure you are using a consistent and appropriate cell density. Overly confluent cells can sometimes show altered susceptibility to viral infection and inhibitors.
-
Virus Strain and Titer: The potency of this compound can vary between different HIV-1 strains.[4] Confirm the identity of your viral strain and use a consistent viral titer (multiplicity of infection, MOI) in your experiments.
Mechanism of Action: HIV-1 Entry and Inhibition by this compound
Caption: this compound binds to the HIV-1 envelope protein gp120, preventing its attachment to the CD4 receptor on host cells.[4][6]
Q5: I've optimized my assay, but the potency is still low. What are the next steps?
A5: If basic troubleshooting doesn't resolve the issue, consider these more advanced possibilities:
-
Viral Resistance: Although less common in lab settings unless intentionally selected for, resistance to this compound can arise from mutations in the gp120 protein, particularly in the CD4 binding pocket (e.g., M426L and M475I).[4][6] If you are working with viral isolates that have been passaged extensively or derived from treated patients, resistance could be a factor.
-
Cellular Efflux: While not specifically reported for this compound, some cell lines can actively pump out small molecules, reducing the intracellular concentration of the inhibitor. This is a general mechanism of drug resistance that could be considered.
-
Metabolic Inactivation: Cells can metabolize and inactivate compounds. This compound is metabolized by CYP450 enzymes (1A2, 2D6, and 3A4).[5][7] If your cell line has high metabolic activity, this could reduce the effective concentration of the inhibitor over time.
Experimental Protocols
Protocol 1: HIV-1 Single-Cycle Infection Assay
This protocol is a general guideline for assessing the potency of this compound in a single-cycle infectivity assay using pseudotyped virions.
Experimental Workflow
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Methodology:
-
Cell Seeding: Seed target cells (e.g., HeLa cells expressing CD4 and a coreceptor like CCR5) in a 96-well plate at a density that will result in 50-70% confluency at the time of infection.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute into cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Compound Incubation: Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.
-
Infection: Add HIV-1 pseudotyped virions (e.g., expressing a luciferase reporter gene) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Reference Data
Reported Potency of this compound
| Assay Type | HIV-1 Strains | Median EC50/IC50 | Range | Citation |
| Cell Culture Assays | R5, X4, R5/X4 (B subtype) | 0.04 µM (40 nM) | - | [4] |
| Cell Culture Assays | 11 Laboratory Strains | 12 nM | 0.9 - 743 nM | [4] |
| gp120-CD4 Binding (ELISA) | Monomeric gp120 | ~100 nM | - | [1][5] |
Note: EC50 and IC50 values can vary depending on the specific cell line, viral strain, and assay conditions used.[3] It is recommended to include a reference compound with a known potency in your experiments to validate your assay setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Entry Inhibitor in Development [natap.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing (S)-BMS-378806 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility challenges associated with (S)-BMS-378806 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is a poorly soluble drug in aqueous solutions under neutral pH conditions. Its aqueous solubility is approximately 170 µg/mL to 200 µg/mL.[1][2] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
This compound is an amphoteric molecule, meaning it has both acidic and basic properties, with estimated pKa values of approximately 2.9 for the protonated form and 9.6 for the free base.[1][3] This characteristic allows for increased solubility at both acidic and basic pH ranges.
-
At a low pH of 2.1, the solubility increases to 1.3 mg/mL.[1][3]
-
At a high pH of 11, the solubility further increases to 3.3 mg/mL.[1][3]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a solubility of at least 20.2 mg/mL and up to 81 mg/mL.[1][4] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the compound's solubility.[1]
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to address this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer to below its solubility limit.
-
Adjust the pH of your buffer: If your experimental conditions permit, adjusting the pH of the aqueous buffer to be more acidic (pH < 4) or more basic (pH > 8) can significantly enhance solubility.
-
Use co-solvents: Incorporating a small percentage of an organic co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, into your final aqueous solution can help maintain solubility.[5][6] However, ensure the co-solvent is compatible with your experimental system.
-
Incorporate surfactants: Non-ionic surfactants like Tween 80 or Pluronic F68 can be used at low concentrations (typically 0.01% to 0.1%) to help solubilize the compound and prevent precipitation.[7]
-
Prepare a fresh working solution: A formulation using PEG400, Tween80, and Propylene glycol has been described for creating a working solution.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Table 1: Troubleshooting Common Solubility Problems
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The concentration exceeds the aqueous solubility limit at the buffer's pH. | 1. Lower the target concentration. 2. If possible, adjust the buffer pH to be more acidic or basic. 3. Prepare a stock solution in DMSO and dilute it carefully into the buffer with vigorous vortexing. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | Rapid change in solvent polarity causing the compound to crash out of solution. | 1. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. 2. Add the DMSO stock dropwise to the vigorously stirring buffer. 3. Use a final DMSO concentration of less than 1% if possible, but this is assay-dependent. 4. Consider using a formulation with co-solvents and/or surfactants (see Protocol 2). |
| Solution is initially clear but forms a precipitate over time. | The compound is in a supersaturated state and is slowly precipitating. | 1. Prepare fresh solutions immediately before use. 2. Store the solution at the temperature of the experiment to avoid temperature-induced precipitation. 3. If long-term stability in solution is required, a formulation study may be necessary to identify optimal buffer components. |
| Inconsistent results between experiments. | Variability in solution preparation. | 1. Standardize the protocol for solution preparation, including the source and age of DMSO, mixing speed, and temperature. 2. Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming and sonication can be helpful.[4] |
Quantitative Solubility Data
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Solution (pH 8.4) | ≈ 200 µg/mL | [2] |
| Aqueous Solution (crystalline form) | 170 µg/mL | [1][3] |
| Aqueous Solution (pH 2.1) | 1.3 mg/mL | [1][3] |
| Aqueous Solution (pH 11) | 3.3 mg/mL | [1][3] |
| DMSO | ≥ 20.2 mg/mL | [4] |
| DMSO | 81 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[4] An ultrasonic bath can also be used for a short period to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent/Surfactant System
Objective: To prepare a ready-to-use aqueous working solution of this compound for in vitro assays, adapted from a known formulation method.[1]
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Propylene glycol
-
Sterile deionized or distilled water (ddH₂O)
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of working solution):
-
To a sterile tube, add 5 µL of Tween 80.
-
Add 300 µL of a 100 mg/mL PEG400 stock solution to the Tween 80 and mix thoroughly until the solution is clear.
-
Add 50 µL of propylene glycol to the mixture and mix until clear.
-
Add the required volume of your this compound DMSO stock solution to achieve the desired final concentration.
-
Add ddH₂O to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly.
-
This mixed solution should be used immediately for optimal results.[1]
Visual Aids
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
identifying and mitigating off-target effects of (S)-BMS-378806
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of (S)-BMS-378806, a potent HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2][3] It binds to gp120, preventing its interaction with the cellular CD4 receptor, which is the initial step for viral entry into host cells.[1][2] This action effectively blocks the virus from infecting new cells. The compound has demonstrated potent inhibitory activity against a variety of HIV-1 isolates.[1][2]
Q2: How specific is this compound for its target?
This compound has been shown to be highly selective for HIV-1.[1][2] It is inactive against HIV-2, Simian Immunodeficiency Virus (SIV), and a range of other viruses.[1][2] Furthermore, studies have shown that it does not significantly inhibit a panel of 71 diverse cellular receptors at a concentration of 10 μM and shows no significant cytotoxicity in various cell types.[2]
Q3: What are the known off-target effects of this compound?
Publicly available data from preclinical studies indicate a favorable safety profile with no significant off-target effects identified at therapeutic concentrations.[2] Toxicology studies in rats and dogs have shown the compound to be well-tolerated at the doses tested.[4] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations. Researchers should remain vigilant for unexpected cellular phenotypes.
Q4: How can I computationally predict potential off-target effects of this compound?
Troubleshooting Guide
This section provides guidance on how to address specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Unexpected cellular phenotype observed upon treatment with this compound.
-
Possible Cause: This could be due to a genuine on-target effect related to the inhibition of HIV-1 entry in your specific cell system, or it could be an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known EC50 of the compound for HIV-1 inhibition (median EC50 of 0.04 μM).[1][2] Off-target effects may appear at higher concentrations.
-
Use of a Negative Control: Include a structurally related but inactive analog of this compound, if available. An inactive analog should not produce the same phenotype if the effect is on-target.
-
Rescue Experiment: If the observed phenotype is due to the inhibition of a specific cellular pathway, attempt to "rescue" the phenotype by adding a downstream component of that pathway. This can help confirm the on-target mechanism.
-
Orthogonal Approach: Use an alternative method to inhibit HIV-1 entry, such as a different entry inhibitor or an antibody targeting gp120 or CD4. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Inconsistency can arise from compound stability, handling, or variations in experimental conditions.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage of this compound to prevent degradation. Prepare fresh stock solutions and dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition, as these factors can influence cellular responses.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and consistency.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context.[6]
-
Objective: To confirm the engagement of this compound with its target, gp120, in a relevant cellular model.
-
Methodology:
-
Cell Treatment: Treat cells expressing HIV-1 gp120 with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Protein Detection: Analyze the amount of soluble gp120 at each temperature point using Western blotting or other protein detection methods.
-
-
Expected Outcome: Binding of this compound to gp120 is expected to increase the thermal stability of gp120, resulting in a shift of its melting curve to a higher temperature.
Protocol 2: Proteomic Profiling for Off-Target Identification
Proteomic profiling can provide a global view of protein expression changes in response to compound treatment, helping to identify potential off-target effects.[7][8]
-
Objective: To identify proteins or pathways that are significantly altered by this compound treatment, beyond the intended target.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to be effective for on-target inhibition and a higher concentration to potentially reveal off-target effects. Include a vehicle control.
-
Protein Extraction and Digestion: Extract total protein from the cells and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins between the treated and control groups. Identify proteins that are significantly up- or down-regulated.
-
-
Expected Outcome: This analysis will generate a list of proteins whose expression levels are altered by this compound. Further validation will be required to determine if these are direct off-target interactions or downstream consequences of on-target activity.
Data Presentation
Table 1: In Vitro Activity and Preclinical Safety Profile of this compound
| Parameter | Value | Reference |
| Primary Target | HIV-1 gp120 | [1][2] |
| Mechanism of Action | Inhibits gp120-CD4 interaction | [1][2] |
| Median EC50 (HIV-1) | 0.04 μM | [1][2] |
| Cytotoxicity (CC50) | >225 μM | [2] |
| CYP450 Metabolism | Metabolized by CYP1A2, 2D6, and 3A4 | [9] |
| Inhibition of other viruses | Inactive against HIV-2, SIV, and others | [1][2] |
| Cellular Receptor Inhibition | No significant inhibition of 71 diverse receptors at 10 μM | [2] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Comparative Proteomic Profiling: Cellular Metabolisms Are Mainly Affected in Senecavirus A-Inoculated Cells at an Early Stage of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic profiling reveals key cancer progression modulators in shed microvesicles released from isogenic human primary and metastatic colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (S)-BMS-378806 at high concentrations
Welcome to the technical support center for (S)-BMS-378806. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on in vitro experimental procedures and address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of HIV-1 entry.[1][2][3] It specifically targets the viral envelope glycoprotein (B1211001) gp120, binding to a pocket adjacent to the CD4 receptor binding site.[4] This binding event blocks the interaction between gp120 and the host cell's CD4 receptor, which is the initial step required for the virus to enter and infect the cell.[1][2][3] The compound effectively locks the gp120/gp41 complex in a pre-triggered "state-1" conformation, preventing the conformational changes necessary for membrane fusion.[4][5]
Q2: I am observing significant cytotoxicity in my cell cultures at high concentrations of this compound. Is this expected?
This is an unexpected result based on published data. Multiple studies have reported that this compound exhibits no significant or overt cytotoxicity across a wide range of cell types.[1][2][3] The reported 50% cytotoxic concentration (CC50) is generally greater than 225 μM, a concentration substantially higher than its effective antiviral concentration (EC50), which is in the nanomolar range.[6] If you are observing cytotoxicity, it is more likely due to experimental artifacts rather than a direct cytotoxic effect of the compound itself. Please see the Troubleshooting Guide below for potential causes and solutions.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 12 mg/mL.[7] It is sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C, where it is stable for at least several months.[8] For use in experiments, the DMSO stock should be serially diluted into pre-warmed cell culture medium. It is not recommended to store aqueous solutions of the compound for more than one day.[7]
Troubleshooting Guide: Perceived Cytotoxicity at High Concentrations
If you are observing a decrease in cell viability at high concentrations of this compound, it is crucial to troubleshoot the experimental setup. The most common cause is compound precipitation in the aqueous culture medium.
Issue 1: Compound Precipitation
Symptoms:
-
Cloudiness or visible particulate matter in the culture medium after adding the compound.
-
Microscopic observation reveals crystalline structures in the wells.
-
Inconsistent results in cell viability assays, especially at the highest concentrations.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | This compound has low aqueous solubility.[7] When a concentrated DMSO stock is diluted into the culture medium, the final concentration may exceed its solubility limit, causing it to "crash out" of solution. | Decrease Final Concentration: Determine the maximum soluble concentration in your specific media. Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) medium to prevent rapid solvent exchange.[9] |
| High Final DMSO Concentration | While DMSO is an effective solvent, final concentrations above 0.5% can be toxic to many cell lines.[9] | Maintain Low DMSO Levels: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.[9] Ensure your vehicle control wells contain the same final DMSO concentration as your experimental wells. |
| Low Temperature of Media | Adding the compound stock to cold media can significantly decrease its solubility.[9] | Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[9][10] |
| Interaction with Media Components | Components in the serum or the medium itself (e.g., salts, proteins) can interact with the compound and reduce its solubility over time.[11] | Test in Serum-Free Media: If possible, test the compound's solubility in serum-free media to see if serum components are a contributing factor. Use Phenol-Red Free Media for Assays: Phenol red can interfere with colorimetric and fluorometric readouts of some viability assays. |
Issue 2: Assay Interference
Symptoms:
-
High background signal in viability/cytotoxicity assays.
-
Results that do not correlate with visual inspection of cell health.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound's Optical Properties | The compound may absorb light at the same wavelength used for absorbance readings in colorimetric assays (e.g., MTT, XTT). | Include Compound-Only Controls: Set up control wells containing the compound in cell-free medium to measure its intrinsic absorbance and subtract this value from your experimental readings. |
| Compound's Redox Activity | The compound might directly reduce the tetrazolium salt (e.g., MTT) or interfere with cellular dehydrogenases, leading to false viability readings. | Use an Orthogonal Assay: Confirm results using a different viability assay that relies on a distinct mechanism, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity via LDH release.[12][13] |
Quantitative Data Summary
The following table summarizes the known activity and cytotoxicity concentrations for this compound.
| Parameter | Value | Cell Types / Conditions | Reference |
| EC50 (Median) | 0.04 µM | Panel of R5, X4, and R5/X4 HIV-1 isolates | |
| CC50 | >225 µM | 14 different cell types | [6] |
| Solubility in DMSO | ~12 mg/mL | N/A | [7] |
| Solubility in 1:1 DMSO:PBS | ~0.5 mg/mL | pH 7.2 | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO).[8]
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium. For adherent cells, aspirate the medium gently. For suspension cells, centrifuge the plate and then aspirate.[14] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][14]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 590 nm using a microplate reader.[8]
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[1]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Control Setup: Prepare three types of controls as per the kit instructions:
-
Vehicle Control: Spontaneous LDH release from untreated/vehicle-treated cells.
-
Maximum LDH Release Control: Treat a set of untreated cells with the lysis buffer provided in the kit 1 hour before the end of the incubation.[15]
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[15][16] Add 50 µL of the LDH assay reaction mixture (prepared according to the kit's instructions) to each well.[15][16]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]
-
Data Acquisition: Add 50 µL of Stop Solution (if required by the kit) to each well.[16] Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[1][15]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Visualizations
Caption: Mechanism of this compound action on HIV-1 entry.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
addressing variability in (S)-BMS-378806 effectiveness across different HIV-1 strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HIV-1 attachment inhibitor, (S)-BMS-378806.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule HIV-1 entry inhibitor that specifically targets the viral envelope glycoprotein (B1211001) gp120.[1][2] It binds to a hydrophobic pocket within gp120, adjacent to the CD4 binding site.[3] This binding event stabilizes the pre-triggered, or "state-1," conformation of the gp120/gp41 trimer.[3][4] By locking the envelope protein in this state, this compound prevents the conformational changes that are necessary for gp120 to bind to the host cell's CD4 receptor, thus inhibiting the first step of viral entry.[1][3][5]
Q2: Why is the effectiveness of this compound variable across different HIV-1 strains?
The variability in the effectiveness of this compound is primarily due to genetic diversity in the HIV-1 envelope gene (env), which codes for the gp120 protein. The binding pocket for this compound on gp120 can have natural polymorphisms across different HIV-1 subtypes and circulating recombinant forms (CRFs).[6] For instance, CRF01_AE isolates have been shown to exhibit natural resistance to this class of inhibitors.[6][7] The potency of this compound is high against many subtype B viruses but can be significantly lower against other subtypes.
Q3: What are the known resistance mutations to this compound?
In vitro resistance selection studies and analysis of viruses from clinical trials have identified several key amino acid substitutions in gp120 that confer resistance to this compound and its analogs. The most well-characterized resistance mutations are M426L and M475I, which are located in the binding pocket of the inhibitor.[1][2] The emergence of these mutations significantly reduces the susceptibility of the virus to the compound.[1][2]
Troubleshooting Guide
Q1: I am observing unexpectedly high IC50 values for this compound against a supposedly sensitive HIV-1 strain. What could be the cause?
There are several potential reasons for observing higher-than-expected IC50 values:
-
Pre-existing Resistance: The viral stock may have pre-existing resistance mutations, even at low frequencies. It is recommended to perform genotypic analysis of the env gene of your viral stock to check for mutations like M426L and M475I.
-
Experimental Variability: Inconsistencies in assay conditions can lead to variable results. Ensure that cell density, virus input (multiplicity of infection), and incubation times are consistent across experiments.
-
Compound Integrity: The compound may have degraded. Ensure that this compound is stored correctly and prepare fresh dilutions for each experiment.
-
Cell Line Issues: The susceptibility of cell lines to HIV-1 infection can change over time with continuous passaging. It is advisable to use low-passage number cells and regularly check their permissiveness to infection.
Q2: My results are inconsistent between different experiments. How can I improve reproducibility?
To improve the reproducibility of your antiviral assays:
-
Standardize Viral Stocks: Use a large batch of a well-characterized viral stock for a series of experiments to minimize variability from this source.
-
Use a Standardized Protocol: Adhere strictly to a detailed experimental protocol, paying close attention to reagent concentrations, incubation times, and volumes.
-
Include Proper Controls: Always include a positive control (a known sensitive virus strain) and a negative control (no virus) in every assay plate. A reference compound with known potency can also be included.
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors.
-
Monitor Cell Health: Ensure that the cells used in the assay are healthy and in the exponential growth phase.
Q3: How can I determine if a resistant phenotype is due to the mutations I've identified?
To confirm that specific mutations are responsible for resistance, you can use site-directed mutagenesis to introduce the identified mutations into the env gene of a sensitive parental virus. Then, perform a phenotypic assay to compare the IC50 of the mutant virus to the parental virus. A significant increase in the IC50 for the mutant virus will confirm the role of the mutation in conferring resistance.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against a panel of HIV-1 laboratory strains.
| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) |
| LAI | X4 | 2.3 |
| NL4-3 | X4 | 2.7 |
| JRFL | R5 | 4.2 |
| Median (11 strains) | R5, X4, R5/X4 | 12 |
| Range (11 strains) | R5, X4, R5/X4 | 0.9 - 743 |
Data extracted from Lin et al., 2003.[1] EC50 values were determined using assays that measure the inhibition of viral replication.
Experimental Protocols
Single-Round Infectivity Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit the infection of target cells by Env-pseudotyped viruses in a single round of replication.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
Env-pseudotyped virus stock
-
This compound
-
Growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Luciferase assay reagent
-
96-well flat-bottom culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus Preparation: Dilute the Env-pseudotyped virus stock in growth medium to a concentration that yields a robust luciferase signal (to be determined empirically).
-
Infection: Add 50 µL of the diluted compound to the cells, followed by 50 µL of the diluted virus. Include wells with virus only (no compound) and cells only (no virus) as controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen ELISA for Viral Replication
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures to determine the inhibitory effect of this compound on viral replication.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4)
-
HIV-1 laboratory-adapted or clinical isolate
-
This compound
-
Culture medium (RPMI 1640 with 10% FBS, IL-2 for PBMCs)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well culture plates
-
Microplate reader
Methodology:
-
Cell Preparation: Prepare target cells (e.g., PHA-stimulated PBMCs) and adjust to the desired concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, add the virus-compound mixture to the cells.
-
Culture: Culture the infected cells for 3-7 days, replacing the medium with fresh medium containing the appropriate concentration of the compound every 2-3 days.
-
Supernatant Collection: At the end of the culture period, collect the cell culture supernatant.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided p24 antigen standards. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus-only control. Determine the IC50 value.
Genotypic Analysis of the HIV-1 env Gene
This protocol outlines the steps to amplify and sequence the env gene from viral RNA to identify resistance mutations.
Materials:
-
Viral RNA extracted from cell culture supernatant or patient plasma
-
Reverse transcriptase and PCR enzymes
-
Primers specific for the HIV-1 env gene
-
PCR purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Methodology:
-
RNA Extraction: Extract viral RNA from the sample using a commercial kit.
-
Reverse Transcription and First-Round PCR: Perform a one-step or two-step RT-PCR to generate cDNA and amplify a larger fragment of the env gene.
-
Nested PCR: Use the product from the first-round PCR as a template for a second round of PCR with nested primers to amplify the specific region of interest within env (e.g., the region encoding the gp120).
-
PCR Product Purification: Purify the nested PCR product to remove primers and dNTPs.
-
Sequencing: Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads to obtain a consensus sequence. Align the consensus sequence to a reference HIV-1 sequence (e.g., HXB2) to identify amino acid substitutions, paying close attention to codons for M426 and M475.
Visualizations
Caption: Mechanism of this compound Action on HIV-1 Entry.
Caption: General workflow for in vitro antiviral efficacy testing.
Caption: A decision tree for troubleshooting high IC50 results.
References
- 1. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 4. profoldin.com [profoldin.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
appropriate controls for experiments involving (S)-BMS-378806
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-BMS-378806, a second-generation HIV-1 attachment inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2][3][4] It binds to a pocket on gp120, thereby preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[1][2][3][4] This inhibition of the gp120-CD4 interaction is the first and critical step in HIV-1 entry into host cells.[1][2][3][4]
Q2: Is this compound effective against all types of HIV?
This compound is highly specific for HIV-1 and is not active against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][2] Its efficacy can also vary between different subtypes of HIV-1.[5]
Q3: What are the known resistance mutations for this compound?
Resistance to this compound has been associated with specific mutations in the gp120 protein. The most commonly cited mutations are M426L and M475I, which are located in or near the CD4 binding pocket of gp120.[1]
Q4: What is the recommended solvent for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: High variability in antiviral activity (EC50 values) between experiments.
-
Possible Cause 1: Compound Stability. this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.
-
Solution: Prepare fresh dilutions from a stable, frozen stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Density. The physiological state of the host cells can significantly impact the outcome of infectivity assays.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform cell viability assays (e.g., MTT or trypan blue exclusion) to monitor cell health.
-
-
Possible Cause 3: Virus Titer Variability. Inconsistent virus titers will lead to variable infection rates and, consequently, variable EC50 values.
-
Solution: Titer each new batch of virus stock carefully before use in inhibition assays. Use a standardized virus input (e.g., a specific multiplicity of infection, MOI) for all experiments.
-
Problem 2: No or low antiviral activity observed.
-
Possible Cause 1: Incorrect Assay Setup. The timing of compound addition is critical for entry inhibitors.
-
Solution: Ensure that this compound is added to the cells before or at the same time as the virus. A time-of-addition experiment can be performed to confirm the optimal window for inhibition.[1]
-
-
Possible Cause 2: Resistant Virus Strain. The HIV-1 strain being used may have pre-existing resistance to this class of inhibitors.
-
Solution: Sequence the env gene of your viral stock to check for known resistance mutations. Test the compound against a known sensitive (wild-type) HIV-1 strain as a positive control for inhibitor activity.
-
-
Possible Cause 3: Compound Inactivation. Components in the cell culture medium, such as serum proteins, can sometimes bind to and inactivate small molecules.
-
Solution: While studies suggest minimal human serum effect on this compound potency, if this is a concern, consider reducing the serum concentration during the infection period, ensuring that cell viability is not compromised.
-
Problem 3: High background signal or cytotoxicity observed.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO are toxic to most cell lines.
-
Solution: Maintain a final DMSO concentration of ≤ 0.1% in all wells, including vehicle controls. Run a "solvent-only" control to assess its effect on cell viability and the assay readout.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, small molecules can have off-target effects leading to cytotoxicity.
-
Solution: Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line used in your experiments. Ensure that the concentrations used for antiviral assays are well below the CC50 value.[2] A therapeutic index (CC50/EC50) should be calculated to assess the compound's specificity.
-
Experimental Protocols and Controls
Key Experiment: HIV-1 Single-Cycle Infectivity Assay
This assay measures the ability of this compound to inhibit a single round of HIV-1 infection, typically using pseudotyped viruses that express a reporter gene (e.g., luciferase or GFP).
Methodology:
-
Cell Plating: Seed target cells (e.g., TZM-bl or other CD4+/CCR5+/CXCR4+ cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the diluted compound to the appropriate wells.
-
Infection: Immediately add a standardized amount of HIV-1 pseudovirus to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression via flow cytometry or fluorescence microscopy).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
Appropriate Controls for Experiments
| Control Type | Purpose | Example(s) | Expected Outcome |
| Negative Controls | |||
| Mock-Infected Cells | To determine the baseline signal in the absence of viral infection. | Cells treated with medium only (no virus). | Minimal to no reporter gene expression. |
| Vehicle Control | To account for any effects of the compound's solvent (e.g., DMSO). | Cells treated with the highest concentration of DMSO used in the experiment and infected with the virus. | No significant inhibition of viral infection compared to the virus-only control. |
| Specificity Control | To demonstrate that the inhibitor is specific to HIV-1 entry. | Test this compound against infection by a different virus (e.g., VSV-G pseudotyped lentivirus) or against HIV-2/SIV.[1][2] | No inhibition of the control virus. |
| Positive Controls | |||
| Virus-Only Control | To establish the maximum signal for 100% infection in the assay. | Cells infected with the virus in the absence of any inhibitor. | Maximum reporter gene expression. |
| Known Inhibitor Control | To validate that the assay can detect inhibition of HIV-1 entry. | A well-characterized HIV-1 inhibitor targeting a different step of the viral lifecycle, such as a reverse transcriptase inhibitor (e.g., Nevirapine) or a fusion inhibitor (e.g., Enfuvirtide).[1] | Dose-dependent inhibition of viral infection. |
| Known Sensitive HIV-1 Strain | To confirm the activity of the batch of this compound being used. | A wild-type HIV-1 strain known to be sensitive to this compound. | Dose-dependent inhibition of viral infection. |
| Cytotoxicity Control | |||
| Uninfected Treated Cells | To assess the toxicity of the compound at the concentrations tested. | Uninfected cells treated with the same serial dilutions of this compound. | Cell viability should not be significantly reduced at the concentrations showing antiviral activity. |
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.
| HIV-1 Strain | Coreceptor Usage | EC50 (nM) | Host Cell Line |
| LAI | X4 | 2.7 ± 1.6 | MT-2 |
| JR-FL | R5 | 1.5 ± 0.6 | PM1 |
| Ba-L | R5 | 11 ± 5.6 | PM1 |
| SF-162 | R5 | 3.5 | PM1 |
| NL4-3 | X4 | 1.3 ± 0.4 | MT-2 |
| IIIB | X4/R5 | 0.9 ± 0.3 | MT-2/CCR5 |
| Median (panel of B subtype clinical and lab isolates) | R5, X4, R5/X4 | 40 | Various |
Data compiled from multiple sources.[1]
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for an HIV-1 single-cycle infectivity assay.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicted genotypic resistance to the novel entry inhibitor, BMS-378806, among HIV-1 isolates of subtypes A to G - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in (S)-BMS-378806 inhibition curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HIV-1 attachment inhibitor, (S)-BMS-378806. The content is designed to help interpret unexpected results in inhibition curves and address other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of HIV-1 entry.[1] Its mechanism involves binding directly to the viral envelope glycoprotein (B1211001) gp120, which in turn blocks the interaction between gp120 and the cellular CD4 receptor.[1][2][3] This action prevents the initial attachment of the virus to the host cell, an essential first step in the viral life cycle.[3] The compound is selective for HIV-1 and does not show significant activity against HIV-2 or other viruses.[1][3]
Q2: What is the expected potency (EC₅₀/IC₅₀) of this compound?
The potency of this compound is highly dependent on the specific HIV-1 isolate and the assay format used. However, typical values are in the low nanomolar range.
| Parameter | Value Range | Viral Isolate Context | Citation |
| Median EC₅₀ | 0.04 µM (40 nM) | Panel of R5, X4, and R5/X4 HIV-1 lab and clinical isolates | [1] |
| EC₅₀ Range | 0.85 - 26.5 nM | Virus-based assays | [2] |
| IC₅₀ (vs. sCD4) | ~100 nM | ELISA assay (soluble CD4 binding to monomeric gp120) | [2] |
| Kᵢ (vs. sCD4) | 24.9 ± 0.8 nM | Scintillation Proximity Assay (SPA) | [4] |
| Kₑ (binding to gp120) | 21.1 ± 1.9 nM | SPA using [³H]BMS-378806 | [5] |
Q3: My inhibition curve is biphasic (U-shaped or bell-shaped), not sigmoidal. What does this mean?
A biphasic dose-response curve suggests a complex mechanism of action that deviates from simple one-to-one binding kinetics.[6][7] This can occur for several reasons:
-
Multiple Binding Sites: The compound may have two distinct binding sites on the target with different affinities (a high-affinity inhibitory site and a low-affinity activating site, or vice-versa).[7][8]
-
Off-Target Effects: At higher concentrations, the compound may engage a secondary target that produces an opposing effect to its primary inhibitory action.[9]
-
Compound Properties: The inhibitor might form aggregates at high concentrations, leading to altered activity or assay artifacts.
-
Complex Biological System: In cell-based assays, high concentrations of the inhibitor could trigger unexpected cellular responses that counteract the primary inhibition.
Q4: I am observing inconsistent results and a loss of compound activity between experiments. What are the likely causes?
Inconsistent results often stem from issues with compound stability and handling.[10][11] Key factors to consider include:
-
Compound Degradation: this compound, like many small molecules, can degrade if not stored properly. Exposure to light, repeated freeze-thaw cycles, or inappropriate solvents can compromise its integrity.[11][12]
-
Solubility Issues: The compound may precipitate out of solution, especially when diluting a DMSO stock into an aqueous assay buffer. This lowers the effective concentration of the inhibitor.[10]
-
Variability in Assay Conditions: Inconsistencies in cell passage number, cell confluency, reagent quality, or incubation times can significantly impact results.[10]
-
Pipetting and Handling Errors: Minor inaccuracies in preparing serial dilutions can lead to significant variations in the final compound concentrations.[10]
Troubleshooting Unexpected Inhibition Curves
This section provides a detailed guide to diagnosing and resolving common issues encountered during this compound inhibition assays.
Problem 1: Biphasic or Non-Monotonic Inhibition Curve
A biphasic curve, where inhibition decreases at higher concentrations, is a common unexpected result.
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Off-Target Effects | At high concentrations, this compound may interact with other cellular components or pathways, leading to an effect that opposes its primary inhibitory function.[9] | 1. Use a Structurally Unrelated Inhibitor: Test another HIV-1 attachment inhibitor with a different chemical scaffold to see if the biphasic effect is target-specific.[10] 2. Lower Concentration Range: Focus experiments on the initial, high-affinity inhibitory phase of the curve to determine the IC₅₀ accurately. 3. Counter-Screening: Test the compound in assays for known off-targets if any are suspected. |
| Compound Aggregation/Solubility | At high concentrations, the compound may exceed its solubility limit in the assay buffer, forming aggregates that can scatter light, sequester the target, or have altered activity. | 1. Visual Inspection: Check for visible precipitate in wells with high compound concentrations. 2. Include Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the assay buffer to improve solubility, ensuring it doesn't affect the assay on its own.[10] 3. Dynamic Light Scattering (DLS): Use DLS to directly assess compound aggregation at various concentrations in your assay buffer. |
| Complex Target-Inhibitor Interaction | The interaction may not follow a simple competitive model. At high concentrations, BMS-378806 can stabilize certain conformations of the Env trimer, which could theoretically lead to complex dose-response relationships under specific assay conditions.[13] | 1. Vary Assay Conditions: Modify parameters such as substrate (virus) concentration, temperature, or pH to see how the curve shape is affected.[14][15] 2. Binding Assays: Switch from a functional (e.g., infection) assay to a direct binding assay (e.g., ELISA or SPR) to isolate the gp120-inhibitor interaction from downstream cellular events. |
Problem 2: Incomplete Inhibition (Curve Plateaus Above 0% Activity)
The inhibition curve flattens out at a level significantly above complete inhibition, even at saturating compound concentrations.
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Compound Instability or Impurity | The compound may have degraded in the stock solution, or the solid material may contain impurities.[11] This means the actual concentration of active this compound is lower than calculated. | 1. Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from solid material for critical experiments.[10] 2. Analytical Chemistry: Use HPLC or LC-MS to verify the purity and concentration of your stock solution against a known standard.[11] 3. Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.[11][12] |
| Assay Background Signal | The assay may have a high background signal that is not affected by the inhibitor, creating an artificial floor for the curve. | 1. Review Controls: Ensure your "no virus" or "no enzyme" controls give a signal close to zero. High background could indicate reagent contamination or non-specific binding.[10] 2. Optimize Assay Window: Adjust reagent concentrations or incubation times to maximize the signal-to-background ratio. |
| Partial or Allosteric Inhibition | The inhibitor may be a partial or allosteric inhibitor, meaning that even when the target is saturated with the inhibitor, some residual activity remains.[16] | 1. Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For BMS-378806, inhibition is expected to be competitive with CD4 binding.[4][5] A deviation may suggest an assay-specific artifact. |
Experimental Protocols & Workflows
HIV-1 Entry Inhibition Assay (Generic Protocol)
This protocol outlines a typical cell-based assay to measure the inhibitory activity of this compound against an HIV-1 pseudovirus expressing a luciferase reporter gene.
-
Cell Plating:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well white, solid-bottom culture plate.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., 10 µM to 1 pM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.[10]
-
-
Infection:
-
Add the diluted compound to the appropriate wells on the cell plate.
-
Immediately add a pre-titered amount of HIV-1 pseudovirus to each well.
-
Include control wells: "cells only" (background) and "cells + virus" (100% infection).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.
-
-
Signal Detection:
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (cells only) from all wells.
-
Normalize the data by setting the "cells + virus" control to 100% activity.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
HIV-1 Entry Pathway and this compound Inhibition
Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound on gp120-CD4 binding.
Experimental Workflow for Inhibition Assay
Caption: Standard workflow for a cell-based HIV-1 pseudovirus entry inhibition assay.
Troubleshooting Logic for Unexpected Curves
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Entry Inhibitor in Development [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. researchgate.net [researchgate.net]
- 9. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. monash.edu [monash.edu]
- 15. microbenotes.com [microbenotes.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the stability of diluted (S)-BMS-378806 working solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues with diluted working solutions of (S)-BMS-378806.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
The solid powder of this compound should be stored at -20°C for up to 3 years.[1][2][3]
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is highly soluble in DMSO, with a solubility of up to 81 mg/mL (199.3 mM).[1][3] For optimal results, use fresh, moisture-free DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q3: How should I store my this compound stock solution in DMSO?
Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Can I store diluted, aqueous working solutions of this compound?
It is strongly recommended to prepare diluted working solutions fresh for each experiment and use them immediately.[1] Long-term storage of diluted aqueous solutions is not advised due to potential instability.[4]
Q5: What is the aqueous solubility of this compound?
This compound has limited aqueous solubility. The solubility is pH-dependent, a characteristic of its amphoteric nature.[1]
-
Aqueous solubility (from crystalline form): 170 µg/mL[1]
-
At pH 2.1: 1.3 mg/mL[1]
-
At pH 11.0: 3.3 mg/mL[1]
Troubleshooting Guide for Diluted Working Solutions
Issue 1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
-
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out any solvent-induced effects.
-
Adjust Buffer pH: The solubility of this compound is significantly higher at acidic (pH 2.1) or basic (pH 11) conditions.[1] If your experimental system allows, adjusting the pH of your buffer may improve solubility. However, ensure the pH change does not affect your biological assay.
-
Use a Formulation with Excipients: For in vivo or complex in vitro systems, consider using a formulation with solubilizing agents like PEG400, Tween 80, or propylene (B89431) glycol.[1]
-
Issue 2: I am observing a loss of activity or inconsistent results with my this compound working solution over time.
-
Potential Cause: The compound may be degrading in the aqueous experimental medium. While specific degradation pathways for this compound are not extensively documented, small molecules in aqueous solutions can be susceptible to hydrolysis, oxidation, or adsorption to container surfaces.
-
Solution:
-
Prepare Fresh Solutions: As a best practice, always prepare the diluted working solution immediately before use from a frozen DMSO stock.[1][4] Do not store diluted aqueous solutions.
-
Minimize Exposure to Light and Air: Protect your working solutions from light and minimize their exposure to air to reduce the risk of photo-degradation and oxidation.
-
Perform a Time-Course Experiment: To confirm instability in your assay medium, measure the activity of this compound at different time points after dilution (e.g., 0, 2, 4, and 8 hours). A time-dependent decrease in activity would suggest degradation.
-
Use Low-Binding Labware: Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption to plastic surfaces.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Condition | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | >81 mg/mL | >199.3 mM | [1][3] |
| Aqueous (from crystalline) | 170 µg/mL | 0.42 mM | [1] |
| Aqueous (pH 2.1) | 1.3 mg/mL | 3.2 mM | [1] |
| Aqueous (pH 11.0) | 3.3 mg/mL | 8.1 mM | [1] |
| Ethanol | 3 mg/mL | 7.38 mM | [3] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | 3 years | [1][2][3] |
| Stock Solution | DMSO | -80°C | 2 years | [2][5] |
| Stock Solution | DMSO | -20°C | 1 year | [1][2][5] |
| Diluted Working Solution | Aqueous Buffer | N/A | Use immediately | [1][4] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a diluted working solution from a DMSO stock for a typical in vitro assay.
-
Prepare DMSO Stock Solution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of fresh, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
To aid dissolution, you may gently warm the tube to 37°C for 10 minutes and/or sonicate for a short period.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C.
-
-
Prepare Diluted Working Solution:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into your final aqueous assay buffer (e.g., cell culture medium, PBS).
-
Crucially, add the DMSO stock to the aqueous buffer and mix immediately. Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate.
-
Ensure the final concentration of DMSO in your working solution is as low as possible and is consistent across all samples, including the vehicle control.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
This compound is an HIV-1 attachment inhibitor that works by binding to the viral envelope glycoprotein (B1211001) gp120, which in turn blocks its interaction with the host cell's CD4 receptor.[1] This interference prevents the conformational changes necessary for the virus to enter and infect the cell.
Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.
References
Technical Support Center: Selection of (S)-BMS-378806 Resistant HIV-1 Variants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers selecting for (S)-BMS-378806 resistant HIV-1 variants in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HIV-1 entry. It specifically targets the viral envelope glycoprotein (B1211001) gp120, binding to it and preventing its interaction with the cellular CD4 receptor. This action blocks the initial attachment of the virus to the host cell, a critical first step in the HIV-1 lifecycle.
Q2: Which HIV-1 strains are suitable for resistance selection with this compound?
This compound is effective against a range of HIV-1 laboratory strains and clinical isolates, including those that use either the CCR5 (R5-tropic) or CXCR4 (X4-tropic) co-receptors. Common laboratory-adapted strains such as NL4-3 or Ba-L can be used, as well as clinical isolates propagated in peripheral blood mononuclear cells (PBMCs).
Q3: What are the primary mutations associated with resistance to this compound?
The primary mutations conferring resistance to this compound are located in the gp120 subunit of the HIV-1 envelope protein. Specific substitutions, such as M426L and M475I, have been identified within the CD4 binding pocket of gp120. These mutations significantly reduce the susceptibility of the virus to the inhibitory effects of the compound.
Q4: What cell lines are appropriate for these experiments?
A variety of human T-cell lines that express CD4 and the appropriate co-receptors (CCR5 and/or CXCR4) are suitable. Commonly used cell lines include MT-2, MT-4, C8166, and CEMx174. For R5-tropic viruses, cell lines engineered to express CCR5, such as C8166-R5, are recommended.[1] It is also possible to use primary human peripheral blood mononuclear cells (PBMCs), though these cultures can be more challenging to maintain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Viral Titer/Infectivity | - High concentrations of this compound are cytotoxic. - The virus is unable to replicate under the current drug pressure. - Issues with cell culture health (e.g., contamination, overgrowth). | - Determine the 50% cytotoxic concentration (CC50) of this compound for your chosen cell line and ensure selection concentrations are well below this value. - Reduce the concentration of this compound to a level that allows for some viral replication. - Regularly monitor cell cultures for viability and signs of contamination. Ensure proper cell passage and maintenance. |
| Failure to Develop Resistance | - Insufficient viral diversity in the starting population. - Inadequate selection pressure (drug concentration is too low). - The specific viral strain is genetically predisposed to not developing resistance to this compound. | - Start with a viral stock known to have high genetic diversity. - Gradually increase the concentration of this compound in a stepwise manner. - Consider using a different HIV-1 strain. |
| Reversion to Wild-Type Phenotype | - Removal of the selective pressure (this compound). | - Maintain a continuous culture of the resistant variant in the presence of the selection drug concentration. - Create frozen stocks of the resistant virus at various passage numbers. |
| Difficulty in Determining EC50 Values | - Inconsistent viral input in assays. - Variability in cell viability. - Issues with the assay readout (e.g., p24 ELISA, reverse transcriptase activity). | - Accurately quantify the viral stock (e.g., by p24 ELISA or TCID50) and use a consistent amount for each experiment. - Ensure consistent cell seeding density and viability. - Validate the performance of your chosen assay and include appropriate controls. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HIV-1
This protocol outlines the general procedure for selecting HIV-1 variants with reduced susceptibility to this compound in a T-cell line.
Materials:
-
HIV-1 stock (e.g., NL4-3 or a clinical isolate)
-
CD4+/CCR5+/CXCR4+ T-cell line (e.g., C8166)
-
Complete cell culture medium
-
This compound
-
96-well and 24-well cell culture plates
-
p24 antigen capture ELISA kit or reverse transcriptase assay kit
Procedure:
-
Determine the EC50 of this compound:
-
Perform a baseline drug susceptibility assay to determine the 50% effective concentration (EC50) of this compound against the wild-type HIV-1 strain in your chosen cell line.
-
-
Initial Infection and Selection:
-
Infect a culture of the selected T-cell line with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
After 24 hours, wash the cells to remove the initial inoculum and resuspend them in fresh medium containing this compound at a starting concentration of 2x the predetermined EC50.
-
-
Virus Passage and Dose Escalation:
-
Culture the infected cells in the presence of this compound.
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, supernatant p24 levels).
-
When viral replication is consistently detected, harvest the cell-free supernatant containing the virus.
-
Use this supernatant to infect fresh, uninfected cells.
-
Gradually increase the concentration of this compound in the new culture (e.g., in 2-fold increments).
-
Repeat this passaging process, escalating the drug concentration with each subsequent passage as the virus adapts.
-
-
Characterization of Resistant Variants:
-
After several passages at a high concentration of this compound, isolate the viral RNA from the supernatant.
-
Perform RT-PCR to amplify the env gene, which encodes gp120.
-
Sequence the amplified env gene to identify mutations.
-
Perform drug susceptibility assays to determine the EC50 of this compound against the selected viral variants and calculate the fold-change in resistance compared to the wild-type virus.
-
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol is used to determine the EC50 of this compound against a given HIV-1 variant.
Materials:
-
HIV-1 stock (wild-type or resistant variant)
-
CD4+/CCR5+/CXCR4+ T-cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
p24 antigen capture ELISA kit or reverse transcriptase assay kit
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to use a 10-point dilution series with 3-fold dilutions starting from a high concentration (e.g., 10 µM).
-
-
Cell Plating:
-
Seed the T-cell line into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of medium.
-
-
Infection:
-
In a separate plate, mix equal volumes of the viral stock and each drug dilution. Incubate for 30 minutes at 37°C.
-
Add 50 µL of the virus-drug mixture to the appropriate wells of the cell plate. Include control wells with virus but no drug, and cells with no virus.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
-
Assay Readout:
-
After the incubation period, measure the extent of viral replication in each well using a p24 ELISA or a reverse transcriptase assay on the culture supernatant.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.
-
Quantitative Data Summary
The following table summarizes the expected outcomes of resistance selection experiments. Note that specific fold-change values can vary depending on the viral strain and cell line used.
| HIV-1 Variant | Key Mutation(s) in gp120 | Expected Fold-Change in EC50 for this compound |
| Wild-Type | None | 1x (Baseline) |
| Resistant Variant 1 | M426L | Significantly increased |
| Resistant Variant 2 | M475I | Significantly increased |
| Resistant Variant 3 | M426L + M475I | Further significant increase |
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro selection of this compound resistant HIV-1.
References
Validation & Comparative
comparative study of (S)-BMS-378806 and its long-acting analogs
A Comparative Study of (S)-BMS-378806 and its Long-Acting Analogs as HIV-1 Attachment Inhibitors
Introduction
The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells.[1][2][3] This interaction represents a key target for antiretroviral therapy. This compound was one of the first small-molecule inhibitors identified that specifically targets this interaction.[1][4] This guide provides a comparative analysis of this compound and its long-acting analogs, which have been developed to improve upon the pharmacokinetic profile and clinical utility of the parent compound.
Mechanism of Action
This compound and its analogs are HIV-1 attachment inhibitors that function by binding to a hydrophobic pocket within the gp120 subunit of the viral envelope protein.[1][5] This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, thereby blocking the initial step of viral entry into the cell.[1][4][6] These compounds are highly specific to HIV-1 and do not show activity against HIV-2 or other viruses.[1][7] The development of long-acting analogs has focused on stabilizing the conformation of the envelope glycoprotein, which not only enhances their inhibitory activity but also has implications for vaccine development.[5][8][9]
Comparative Performance Data
The following table summarizes the key in vitro performance metrics for this compound and its notable analogs. The data highlights the improvements in potency and pharmacokinetic properties achieved through structural modifications.
| Compound | EC50 (nM) | CC50 (µM) | Oral Bioavailability (%) | Key Features |
| This compound | 12 - 40 | >225 | 19-24 (Rat, Monkey), 77 (Dog)[10] | Prototype HIV-1 attachment inhibitor.[1] |
| BMS-488043 | - | - | Improved pharmacokinetic profile compared to BMS-378806.[11] | Second-generation analog with improved metabolic stability.[11] |
| BMS-626529 (Temsavir) | - | - | - | Potent analog, active component of the prodrug Fostemsavir.[5] |
| BMS-663068 (Fostemsavir) | - | - | - | Prodrug of BMS-626529, currently in clinical development.[5] |
EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration. Data for BMS-488043 and BMS-626529/Fostemsavir EC50 values are not explicitly provided in the search results in a comparative table format, but their development was driven by improved potency and pharmacokinetics.
Experimental Protocols
Antiviral Activity Assay (Cell-Based)
The antiviral activity of the compounds is typically determined using a cell-based assay. A common method involves the following steps:
-
Cell Culture : HeLa CD4 CCR5 cells are cultured in appropriate media.
-
Viral Infection : Cells are infected with HIV-1 pseudotyped virions that encode a reporter gene, such as luciferase.
-
Compound Addition : The test compounds are added at various concentrations at the time of infection.
-
Incubation : The infected cells are incubated for a set period (e.g., 48 hours) to allow for viral replication and reporter gene expression.
-
Data Analysis : Antiviral activity is measured by quantifying the reporter gene activity (e.g., luciferase activity). The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed to determine their therapeutic index.
-
Cell Culture : Various cell lines are cultured in the presence of increasing concentrations of the test compounds.
-
Incubation : Cells are incubated for a specified period.
-
Viability Assessment : Cell viability is measured using a standard assay, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis : The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic properties are evaluated in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
-
Animal Dosing : The compounds are administered to animal models (e.g., rats, dogs, monkeys) via intravenous (i.v.) and oral (p.o.) routes.[1]
-
Sample Collection : Blood samples are collected at various time points after dosing.
-
Drug Concentration Analysis : The concentration of the drug in plasma is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS).[1]
-
Parameter Calculation : Pharmacokinetic parameters, including bioavailability, clearance, and half-life, are calculated from the plasma concentration-time data.[1]
Structure-Activity Relationship (SAR) and Development of Long-Acting Analogs
The development of analogs of this compound has been guided by extensive structure-activity relationship (SAR) studies. Key findings from these studies include the importance of the 3-(R)-methyl group on the piperazine (B1678402) moiety and the nature of the substituent at the C-4 position of the azaindole ring for antiviral activity.[12] The goal of developing long-acting analogs is to provide less frequent dosing regimens, which can improve patient adherence and overall treatment success. These long-acting compounds are designed to stabilize the pre-fusion "state-1" conformation of the HIV-1 envelope glycoprotein, which is a key target for neutralizing antibodies.[5][9] This stabilization not only enhances the antiviral effect but also presents the viral envelope in a conformation that is favorable for recognition by the immune system, a desirable feature for vaccine development.[5][9]
Conclusion
This compound laid the groundwork for a novel class of HIV-1 inhibitors that target viral attachment. Through medicinal chemistry efforts, long-acting analogs with improved pharmacokinetic properties and potent antiviral activity have been developed. These compounds, such as the active metabolite of Fostemsavir (BMS-626529), hold significant promise for the treatment of HIV-1 infection, including in treatment-experienced patients with multidrug-resistant virus. The unique mechanism of action and the potential for long-acting formulations make these gp120 attachment inhibitors a valuable addition to the arsenal (B13267) of antiretroviral drugs.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Entry Inhibitor in Development [natap.org]
- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Handshake: A Comparative Guide to the Binding Stoichiometry of Small Molecule Inhibitors to HIV-1 gp120
A deep dive into the binding characteristics of (S)-BMS-378806 and its alternatives offers crucial insights for the rational design of next-generation HIV-1 entry inhibitors. This guide provides a comparative analysis of the binding stoichiometry and affinity of key small molecule inhibitors targeting the viral envelope glycoprotein (B1211001) gp120, supported by detailed experimental protocols and visualizations to aid researchers in the field of drug discovery.
The binding of the HIV-1 envelope glycoprotein gp120 to the host cell receptor CD4 is the critical first step in viral entry, making it a prime target for therapeutic intervention. Small molecule inhibitors that disrupt this interaction are a promising class of antiretrovirals. A fundamental aspect of characterizing these inhibitors is determining their binding stoichiometry—the precise ratio in which the inhibitor and protein molecules associate. This guide focuses on confirming the binding stoichiometry of this compound to gp120 and compares its binding profile with other notable gp120 inhibitors, namely NBD-556 and BMS-488043.
Comparative Analysis of gp120 Small Molecule Inhibitors
The following table summarizes the key binding parameters for this compound and its alternatives. This quantitative data provides a clear comparison of their efficacy and mode of interaction with gp120.
| Compound | Binding Stoichiometry (Inhibitor:gp120) | Binding Affinity (K_d) | IC50 / EC50 | Experimental Method for Stoichiometry |
| This compound | ~1:1 | 21 nM | EC50: 0.85-26.5 nM (virus-dependent) | Fluorescence Quenching Assay |
| NBD-556 | 1:1 (assumed) | 3.7 µM | IC50: 58.5 to >100 µM | Isothermal Titration Calorimetry (ITC) |
| BMS-488043 | Not explicitly determined, but inferred to be 1:1 | Not explicitly determined | Not explicitly determined | Inferred from similarity to BMS-378806 and binding mode studies |
This compound emerges as a potent inhibitor with a well-defined 1:1 binding stoichiometry and high affinity for gp120. In contrast, NBD-556 exhibits a lower affinity, and its 1:1 stoichiometry was an assumption for thermodynamic analyses. While the precise stoichiometry for BMS-488043 has not been definitively published, its structural and functional similarity to this compound strongly suggests a similar 1:1 binding mode.
Visualizing the Path to Infection and its Inhibition
To understand the significance of these inhibitors, it is crucial to visualize the process they aim to disrupt. The following diagram illustrates the key steps of HIV-1 entry into a host cell.
Experimental Determination of Binding Stoichiometry
Accurate determination of binding stoichiometry is paramount for understanding the mechanism of action of any inhibitor. The following diagram illustrates a generalized experimental workflow for Isothermal Titration Calorimetry (ITC), a powerful technique for characterizing protein-ligand interactions.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the determination of binding stoichiometry and affinity.
Fluorescence Quenching Assay for Stoichiometry Determination
This method was employed to determine the 1:1 binding stoichiometry of this compound to gp120. It relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.
a. Materials:
-
Purified, monomeric gp120 protein (e.g., from HIV-1 JR-FL strain)
-
This compound of known concentration
-
Fluorescence spectrophotometer
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
b. Protocol:
-
Prepare a solution of gp120 at a fixed concentration (e.g., 1.0 µM) in the assay buffer.
-
Set the fluorescence spectrophotometer to excite at 280 nm and measure the emission spectrum, with the maximum emission typically around 340 nm.
-
Record the baseline fluorescence of the gp120 solution.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Sequentially add increasing concentrations of this compound to the gp120 solution.
-
After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence intensity at the emission maximum.
-
A control titration of the inhibitor into the buffer alone should be performed to correct for any inner filter effects.
-
Plot the percentage reduction in fluorescence against the molar ratio of inhibitor to protein. The point at which the curve saturates indicates the binding stoichiometry. For this compound, saturation is observed at an approximately 1:1 molar ratio.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).
a. Materials:
-
Purified gp120 protein
-
Small molecule inhibitor (e.g., NBD-556)
-
Isothermal titration calorimeter
-
Dialysis buffer (e.g., PBS or HEPES buffer)
b. Protocol:
-
Thoroughly dialyze both the gp120 protein and the inhibitor against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Load the gp120 solution (e.g., 5-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to allow for equilibration, which is typically discarded from the final analysis.
-
Initiate the titration, where a series of small aliquots of the inhibitor are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
The raw data is integrated to obtain a plot of heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_d, and ΔH.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that monitors binding events in real-time, providing kinetic data (association and dissociation rate constants, k_on and k_off) from which the binding affinity (K_d) can be calculated.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified gp120 protein
-
Small molecule inhibitor
-
Running buffer (e.g., HBS-EP+)
b. Protocol:
-
Immobilize the gp120 protein onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., with a non-specific protein or deactivated surface) to subtract non-specific binding.
-
Prepare a series of dilutions of the small molecule inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the gp120 and reference surfaces at a constant flow rate.
-
The binding of the inhibitor to gp120 causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary, using a regeneration solution that removes the bound inhibitor without denaturing the immobilized protein.
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected sensorgrams are then fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and subsequently K_d (K_d = k_off / k_on).
By providing a clear comparison of binding data and detailed experimental methodologies, this guide aims to facilitate further research into the development of potent and specific inhibitors of HIV-1 entry.
(S)-BMS-378806: A Comparative Analysis of Antiviral Activity Against Diverse HIV-1 Subtypes
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of the HIV-1 attachment inhibitor, (S)-BMS-378806, against a panel of genetically diverse HIV-1 subtypes. Developed for researchers, scientists, and professionals in the field of antiretroviral drug development, this document synthesizes available experimental data to elucidate the compound's spectrum of activity.
This compound is a small molecule inhibitor that potently targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing its initial attachment to the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2] While its efficacy against subtype B isolates is well-documented, understanding its performance against the global diversity of HIV-1 is crucial for assessing its potential as a broadly effective antiretroviral agent.
Comparative Antiviral Activity
Experimental data reveals a variable sensitivity of different HIV-1 subtypes to this compound. The compound demonstrates the highest potency against HIV-1 subtype B clinical and laboratory isolates.[1] Its activity is significantly reduced against other subtypes, indicating that genetic diversity in the viral envelope can impact its inhibitory potential.
A summary of the activity of this compound against various HIV-1 subtypes is presented below. It is important to note that while a comprehensive study was conducted and referenced, the specific supplementary data containing detailed EC50 values for a wide range of non-B subtype isolates was not publicly available at the time of this publication. The following table is compiled from the qualitative descriptions in the primary study and any available quantitative data from other sources.
| HIV-1 Subtype | Median EC50 (µM) | Potency Description |
| Subtype B | 0.04 | Potent activity against a wide range of laboratory and clinical isolates.[1] |
| Subtype C | Decreased | Exhibits decreased, but still significant, activity. |
| Subtype A | Low | Demonstrates low activity. |
| Subtype D | Low | Shows low activity. |
| Subtype E (CRF01_AE) | Poor to None | Exhibits poor or no activity. |
| Subtype F | Poor to None | Shows poor or no activity. |
| Subtype G | Poor to None | Demonstrates poor or no activity. |
| Group O | Poor to None | Exhibits poor or no activity. |
Mechanism of Action: Inhibition of HIV-1 Entry
This compound acts at the earliest stage of the HIV-1 lifecycle: attachment to the host cell. By binding to a pocket on the gp120 subunit of the viral envelope, it interferes with the conformational changes necessary for gp120 to bind to the CD4 receptor on T-cells.[1][2] This blockade of the gp120-CD4 interaction prevents the subsequent steps of co-receptor binding and membrane fusion, thus inhibiting viral entry into the host cell.
Experimental Protocols
The antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication. A common method is the single-cycle infectivity assay.
Single-Cycle Infectivity Assay Protocol:
-
Cell Culture: Target cells (e.g., HeLa cells or peripheral blood mononuclear cells) engineered to express CD4 and a specific co-receptor (CCR5 or CXCR4) are cultured under standard conditions.
-
Virus Production: Pseudotyped HIV-1 virions are generated by co-transfecting producer cells (e.g., 293T cells) with an HIV-1 proviral plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein) and a second plasmid expressing the desired HIV-1 envelope glycoprotein.
-
Compound Preparation: this compound is serially diluted in cell culture medium to create a range of concentrations for testing.
-
Infection: Target cells are pre-incubated with the various concentrations of this compound for a short period before the addition of the pseudotyped virus.
-
Incubation: The cell, virus, and compound mixture is incubated for a period that allows for a single round of infection (typically 48-72 hours).
-
Data Acquisition: The level of viral infection is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase).
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
Specificity of (S)-BMS-378806: A Comparative Analysis Against HIV-1, HIV-2, and SIV
(S)-BMS-378806, a small molecule inhibitor, demonstrates potent and selective antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral entry process. In contrast, it exhibits a significant lack of efficacy against HIV-2 and Simian Immunodeficiency Virus (SIV), highlighting its specific mechanism of action. This guide provides a comparative analysis of the inhibitory effects of this compound on these retroviruses, supported by quantitative data and detailed experimental methodologies.
Comparative Antiviral Activity
The antiviral potency of this compound is markedly specific for HIV-1. Experimental data consistently show that the compound effectively inhibits a wide range of HIV-1 isolates, including laboratory strains and clinical isolates with different co-receptor tropisms (R5, X4, and R5/X4).[1] Conversely, this compound is reported to be inactive against HIV-2 and SIV at concentrations where it potently neutralizes HIV-1.[1][2]
| Virus | Metric | Value (µM) | Reference |
| HIV-1 | Median EC₅₀ | 0.04 | [1] |
| HIV-2 | EC₅₀ | > 30 | [2] |
| SIV | EC₅₀ | > 30 | [2] |
Table 1: Comparative 50% Effective Concentration (EC₅₀) of this compound against HIV-1, HIV-2, and SIV. The EC₅₀ value represents the concentration of the compound required to inhibit 50% of viral replication in cell culture. Data for HIV-2 and SIV indicate no significant inhibitory activity was observed at concentrations up to 30 µM.
Mechanism of Action: Targeting HIV-1 Entry
This compound functions as an HIV-1 attachment inhibitor. Its mechanism of action involves binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[1] By binding to a pocket on gp120, the compound prevents the interaction between gp120 and the primary cellular receptor, CD4.[1] This inhibition of the gp120-CD4 binding is the initial and crucial step that this compound disrupts in the HIV-1 lifecycle. The lack of activity against HIV-2 and SIV is attributed to differences in the gp120 structure of these viruses, which likely prevents effective binding of the inhibitor.
Experimental Protocols
The determination of the antiviral specificity of this compound involves several key experimental procedures.
Cell-Based Antiviral Activity Assay
This assay is fundamental for determining the EC₅₀ of the compound against different viruses.
Objective: To measure the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.
Materials:
-
Target Cells: Appropriate host cells susceptible to infection by HIV-1, HIV-2, or SIV (e.g., MT-2 cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs]).
-
Virus Stocks: Titered stocks of HIV-1, HIV-2, and SIV.
-
This compound: Serial dilutions of the compound.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Detection Reagent: A method to quantify viral replication, such as a p24 antigen ELISA kit or a reporter gene assay (e.g., luciferase).
Procedure:
-
Cell Plating: Seed the target cells in a 96-well microtiter plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no compound.
-
Infection: Add a predetermined amount of virus stock to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: Measure the level of viral replication in the cell supernatants or cell lysates. For HIV, this is commonly done by quantifying the p24 capsid protein using an ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
gp120-CD4 Binding Inhibition ELISA
This biochemical assay directly measures the ability of this compound to block the interaction between HIV-1 gp120 and the CD4 receptor.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for the gp120-CD4 interaction.
Materials:
-
Recombinant HIV-1 gp120 protein.
-
Recombinant soluble CD4 (sCD4).
-
Anti-gp120 capture antibody.
-
Anti-CD4 detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
ELISA plates.
-
Wash and blocking buffers.
-
Substrate for the enzyme (e.g., TMB).
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with an anti-gp120 antibody.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
gp120 Capture: Add recombinant gp120 to the wells and incubate to allow it to be captured by the antibody.
-
Inhibitor and sCD4 Addition: Add a mixture of a fixed concentration of sCD4 and varying concentrations of this compound to the wells.
-
Incubation: Incubate to allow for the binding of sCD4 to the captured gp120.
-
Detection: Add an enzyme-conjugated anti-CD4 antibody to detect the amount of bound sCD4.
-
Substrate Addition: Add the enzyme substrate and measure the resulting colorimetric signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value from the dose-response curve.[1]
Conclusion
The experimental evidence strongly supports the high specificity of this compound for HIV-1. Its potent inhibitory activity against a broad range of HIV-1 isolates, coupled with its lack of activity against HIV-2 and SIV, underscores its targeted mechanism of action. By disrupting the initial and essential interaction between the HIV-1 gp120 envelope protein and the cellular CD4 receptor, this compound represents a class of highly specific antiviral agents. The detailed experimental protocols provided herein offer a framework for the continued evaluation and characterization of such targeted inhibitors in the field of antiretroviral drug development.
References
A Comparative Analysis of HIV-1 Env Conformational States: (S)-BMS-378806 versus CD4 Binding
For Researchers, Scientists, and Drug Development Professionals
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a meticulously orchestrated process initiated by the binding of the viral envelope glycoprotein (B1211001) (Env) to the host cell receptor, CD4. This interaction triggers a cascade of conformational changes in Env, transitioning it from a "closed," pre-fusion state to an "open," fusion-competent state. Understanding the nuances of these conformational landscapes is paramount for the development of effective entry inhibitors. This guide provides a comparative analysis of the conformational states induced by the natural ligand, CD4, and a small molecule inhibitor, (S)-BMS-378806, offering insights into their distinct mechanisms of action.
At a Glance: CD4 Opens the Door, this compound Locks It
The fundamental difference in the mechanism of these two molecules lies in their effect on the conformational equilibrium of the Env trimer. CD4 binding actively promotes a transition to an open conformation, a prerequisite for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual membrane fusion. Conversely, this compound acts as a conformational blocker, stabilizing the closed, pre-fusion state and thereby preventing the CD4-induced changes necessary for viral entry.
Quantitative Comparison of this compound and CD4 Interactions with HIV-1 Env
The following table summarizes key quantitative data gathered from various experimental studies, highlighting the distinct biochemical and biophysical parameters of this compound and CD4 binding to the HIV-1 Env glycoprotein.
| Parameter | This compound | Soluble CD4 (sCD4) | References |
| Binding Target | gp120 subunit of Env | gp120 subunit of Env | [1][2] |
| Binding Site | A hydrophobic pocket adjacent to the CD4 binding site | The primary receptor binding site on gp120 | [1][2] |
| Binding Affinity (to gp120) | Binding affinity similar to that of soluble CD4.[3] | High affinity | [4] |
| Effect on Env Conformation | Stabilizes the "closed" pre-fusion (State 1) conformation | Induces a transition to "open" (State 2/3) conformations | [5][6] |
| Mechanism of Action | Attachment inhibitor; conformational blocker | Viral attachment and entry initiation | [1][2] |
| Antiviral Activity (EC50) | Median of 12 nM (range 0.9–743 nM) against various HIV-1 strains.[1] | Not applicable (natural ligand) | [1] |
| Inhibition of gp120-CD4 Binding (IC50) | Approximately 100 nM.[1] | Not applicable | [1] |
Deciphering Conformational States: Experimental Approaches
The study of HIV-1 Env conformational dynamics relies on a suite of sophisticated biophysical and structural biology techniques. Below are detailed methodologies for key experiments cited in the analysis of this compound and CD4-induced conformational changes.
Experimental Protocol: Antibody Binding Assays
Antibody binding assays using conformation-specific monoclonal antibodies are instrumental in probing the conformational state of Env. Broadly neutralizing antibodies (bNAbs) often recognize the closed, pre-fusion state, while other antibodies are specific for the open, CD4-bound conformation.
Objective: To determine the conformational state of Env on the surface of virions or infected cells in the presence of this compound or sCD4.
Materials:
-
HIV-1 virions or cells expressing HIV-1 Env.
-
This compound.
-
Soluble CD4 (sCD4).
-
Conformation-specific primary monoclonal antibodies (e.g., bNAbs for closed state, CD4-induced (CD4i) antibodies for open state).
-
Fluorescently labeled secondary antibodies.
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA).
-
Flow cytometer.
Procedure:
-
Preparation of Cells/Virions: HIV-1 Env-expressing cells or purified virions are washed with cold PBS.
-
Ligand Incubation: The cells/virions are incubated with either this compound or sCD4 at a predetermined concentration for 1 hour at 37°C. A control group with no ligand is also prepared.
-
Primary Antibody Staining: Following incubation, the cells/virions are washed and then incubated with a conformation-specific primary antibody at a saturating concentration for 1 hour at 4°C.
-
Secondary Antibody Staining: After washing to remove unbound primary antibody, a fluorescently labeled secondary antibody that recognizes the primary antibody is added and incubated for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: The cells/virions are washed again and then analyzed by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of antibody binding.
-
Data Interpretation: An increase in MFI for a closed-state specific antibody in the presence of this compound would indicate stabilization of the closed conformation. Conversely, an increase in MFI for a CD4i antibody in the presence of sCD4 would confirm the transition to an open conformation.
Experimental Protocol: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing direct visualization of Env conformational changes upon ligand binding.
Objective: To determine the three-dimensional structure of the HIV-1 Env trimer in complex with this compound or sCD4.
Materials:
-
Purified, soluble HIV-1 Env trimers (e.g., SOSIP trimers).
-
This compound or sCD4.
-
Vitrification apparatus (e.g., Vitrobot).
-
Cryo-EM grids.
-
Cryo-transmission electron microscope.
-
Image processing software (e.g., RELION, CryoSPARC).
Procedure:
-
Complex Formation: Purified Env trimers are incubated with a molar excess of this compound or sCD4 to ensure saturation.
-
Grid Preparation: A small volume (3-4 µL) of the Env-ligand complex is applied to a cryo-EM grid. The grid is then blotted to remove excess liquid and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a cryo-transmission electron microscope, and a large dataset of 2D projection images of the individual Env-ligand complexes is collected.
-
Image Processing: The collected images are processed using specialized software. This involves particle picking, 2D classification to remove noise and bad particles, and 3D reconstruction to generate a high-resolution 3D map of the Env-ligand complex.
-
Model Building and Analysis: An atomic model of the Env-ligand complex is built into the 3D map and refined. The final structure reveals the detailed molecular interactions and the conformational state of Env induced by the ligand.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for analyzing Env conformational states and the distinct conformational pathways induced by this compound and CD4 binding.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Conformational dynamics of single HIV-1 envelope trimers on the surface of native virions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-BMS-378806 and Other Small Molecule Inhibitors Targeting the HIV-1 gp120-CD4 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of (S)-BMS-378806 to the HIV-1 envelope glycoprotein (B1211001) gp120, alongside other notable small molecule inhibitors. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of these compounds' mechanisms of action and their potential in antiretroviral therapy development.
Quantitative Comparison of Binding Affinities
The inhibitory constant (Ki) and dissociation constant (Kd) are critical parameters for evaluating the potency of a drug candidate. The table below summarizes the binding affinities of this compound and other selected small molecule inhibitors for the HIV-1 gp120 protein. Lower values indicate a higher binding affinity.
| Compound | Target | Parameter | Value (nM) |
| This compound | HIV-1 gp120 | Ki | 24.9 |
| This compound | HIV-1 gp120 | Kd | ~43[1] |
| NBD-556 | HIV-1 gp120 | Kd | 3,000 - 5,000[2] |
| JRC-II-191 | HIV-1 gp120 | Kd | 760[3] |
Mechanism of Action of this compound
This compound is an attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120. Its mechanism of action involves binding to a pocket on gp120, which in turn prevents the interaction between gp120 and the host cell's CD4 receptor. This initial binding event is a crucial step in the HIV-1 entry process. By blocking this interaction, this compound effectively neutralizes the virus's ability to infect host T-cells.
Mechanism of this compound Inhibition
Experimental Protocol: Determination of Ki for this compound using Scintillation Proximity Assay (SPA)
The inhibitory constant (Ki) of this compound for gp120 was determined using a competitive binding assay format with a Scintillation Proximity Assay (SPA) readout. This method measures the displacement of a radiolabeled ligand by the unlabeled test compound.
Materials:
-
Recombinant HIV-1 gp120 protein
-
[³H]-labeled this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Bead-Protein Coupling:
-
Incubate the SPA beads with recombinant gp120 protein to allow for the capture of the protein onto the beads.
-
Wash the beads to remove any unbound protein.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the gp120-coupled SPA beads to each well.
-
Add a fixed concentration of [³H]-(S)-BMS-378806 to each well.
-
-
Competitive Binding:
-
Add varying concentrations of unlabeled this compound to the wells. Include a control with no unlabeled compound (for maximum binding) and a control with a high concentration of unlabeled compound (for non-specific binding).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the scintillation counts in each well using a microplate scintillation counter. The proximity of the radioligand to the scintillant-impregnated beads results in light emission.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for gp120.
-
-
Ki Determination Workflow via SPA
References
- 1. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of small molecule inhibitors of CD4-gp120 binding based on virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-BMS-378806: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like (S)-BMS-378806 is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a potent HIV-1 attachment inhibitor. Adherence to these procedures will minimize risks to personnel and prevent environmental contamination.
This compound, the R-isomer of BMS-378806, is a small molecule that is insoluble in water and ethanol (B145695) but soluble in dimethyl sulfoxide (B87167) (DMSO). While studies have indicated low overt cytotoxicity and good tolerance in animal models, the full environmental impact and the toxicity of its degradation products are not well-documented. Therefore, as a precautionary measure, it is essential to treat all waste containing this compound as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₄O₄ |
| Molecular Weight | 406.43 g/mol |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Insoluble |
| Solubility in DMSO | Soluble |
| Cytotoxicity (CC50) | >225 µM |
Experimental Protocols
The recommended disposal procedures are based on standard protocols for handling non-cytotoxic, solid chemical waste in a laboratory setting. These protocols are designed to comply with general safety guidelines and regulations from bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the following PPE:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
Spill Management
In the event of a spill of solid this compound, follow these steps:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the contained material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal contractor.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas), and used PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions of this compound in solvents like DMSO should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with aqueous or other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages if it is a mixed waste.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment for liquid waste containers to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines (typically 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Personal protective equipment for handling (S)-BMS-378806
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-BMS-378806. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Body Protection: A lab coat or gown should be worn to protect against splashes. For procedures with a higher risk of contamination, an isolation gown is recommended.[1][2]
-
Hand Protection: Chemical-resistant gloves are essential.[2][3] It is crucial to change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect the eyes from splashes of the compound.[4]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a face mask or a respirator (such as an N95) should be used.[2][3]
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
For long-term storage, this compound should be kept at -80°C for up to two years.[5]
-
For shorter-term storage, -20°C is suitable for up to one year.[5]
Handling:
-
This compound is an inhibitor of HIV-1 attachment that binds to the gp120 envelope protein.[6][7][8][9]
-
It has shown no significant cytotoxicity at concentrations up to 225 μM.[5][6][7]
-
The aqueous solubility is approximately 170-200 μg/mL.[6][7][9]
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional and regulatory guidelines for pharmaceutical waste.[10]
-
Unused Compound: Unused or expired this compound should be treated as pharmaceutical waste.
-
Contaminated Materials: All disposable materials that come into contact with the compound, such as gloves, pipette tips, and vials, should be collected in a designated hazardous waste container.
-
Disposal Method: The preferred method for the disposal of pharmaceutical waste is incineration by an approved environmental management vendor.[11][12][13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[11] Do not dispose of this compound down the drain or in the regular trash.[14]
Safety and Handling Summary
| Parameter | Information | Source |
| Primary Hazard | Potent antiviral compound. | [5][9] |
| Storage Temperature | -20°C (1 year) or -80°C (2 years) | [5] |
| Solubility | ~170-200 µg/mL in aqueous solution | [6][7][9] |
| Personal Protective Equipment | Lab coat/gown, gloves, safety glasses/goggles, face mask/respirator | [1][2][3][4] |
| Disposal | Incineration via approved hazardous waste vendor | [11][12][13] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. new.safety1stppe.com [new.safety1stppe.com]
- 2. cdc.gov [cdc.gov]
- 3. Anti-Viral Medical Protective Gear | Antiviral Gloves [allhandsfire.com]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. iwaste.epa.gov [iwaste.epa.gov]
- 13. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
